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  • Product: 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-
  • CAS: 39689-09-3

Core Science & Biosynthesis

Foundational

physicochemical properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By integrating a phenylsulfonyl moiety with the versatile furan-2-carbaldehyde scaffold, this molecule presents a unique combination of electronic and steric features. This document details its structural characteristics, known and predicted physical properties, and a suite of robust experimental protocols for its empirical characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: A Molecule of Convergent Functionality

The strategic design of novel chemical entities often involves the combination of privileged scaffolds—molecular frameworks known to interact with biological targets. 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is a prime example of such a design, merging two functionally significant chemical motifs.

The Furan Scaffold in Drug Discovery

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] It is present in numerous natural products and synthetic drugs, valued for its ability to act as a bioisostere for other aromatic systems and its capacity for diverse chemical modifications.[2][3] The aldehyde group at the C2 position provides a reactive handle for constructing more complex molecular architectures, making substituted furan-2-carbaldehydes valuable synthetic intermediates.[1][4]

The Phenylsulfonyl Moiety: A Key Pharmacophore

The phenylsulfonyl group is a prominent functional group in modern drug design. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding as an acceptor, and defined steric presence allow it to modulate a compound's solubility, metabolic stability, and target-binding affinity. Derivatives containing this moiety have shown efficacy in various therapeutic areas, including as α-glucosidase inhibitors for diabetes treatment. The incorporation of this group at the C5 position of the furan ring is anticipated to significantly influence the molecule's overall physicochemical and biological profile.

Molecular Structure and Identification

The unambiguous identification of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is foundational for any research application. Its core structure consists of a furan ring substituted with a formyl group at the C2 position and a phenylsulfonyl group at the C5 position.

Caption: Molecular structure of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is essential for designing experiments, developing formulations, and predicting its behavior in biological systems.[5][6]

PropertyValueSource
CAS Registry Number 39689-09-3[7]
Molecular Formula C₁₁H₈O₄S[7]
Molecular Weight 236.25 g/mol [7]
Physical State Solid (Predicted)-
Melting Point 130 °C[7]
Boiling Point Data not available-
Canonical SMILES O=CC=1OC(=CC1)S(=O)(=O)C=2C=CC=CC2[7]
Physical State and Appearance

Based on its reported melting point of 130 °C, 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is expected to be a crystalline solid at standard temperature and pressure.[7] The color may range from white to off-white or pale yellow, a common characteristic of furan derivatives.

Melting Point

The melting point is a critical indicator of a compound's purity. The reported value of 130 °C serves as a key benchmark for identity and quality control.[7] A sharp melting range (typically < 2 °C) for a synthesized batch would suggest high purity, whereas a broad or depressed melting range would indicate the presence of impurities.

Solubility Profile
  • Water: Expected to have very low solubility in water due to the predominance of hydrophobic aromatic rings.

  • Polar Aprotic Solvents: Likely to exhibit good solubility in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone, which can solvate the polar functional groups.[8]

  • Polar Protic Solvents: Moderate to low solubility is expected in alcohols like methanol and ethanol.

  • Nonpolar Solvents: Poor solubility is predicted in nonpolar solvents such as hexanes and diethyl ether.

Studies on related furan compounds, such as 2,5-furandicarboxylic acid (FDCA), have shown that solubility can be significantly enhanced in binary solvent systems, a strategy that could be applicable here.[9][10]

Predicted Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation. While experimental spectra for this specific compound are not widely published, a reliable predicted profile can be constructed based on the constituent functional groups.[1][11]

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

    • Furan Protons: Two doublets are anticipated for the protons on the furan ring, with coupling constants (J) characteristic of furan systems.

    • Phenyl Protons: A complex multiplet pattern between δ 7.0-8.0 ppm is expected, corresponding to the five protons of the phenylsulfonyl group.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 175-185 ppm.[1]

    • Aromatic Carbons: Multiple signals in the δ 110-160 ppm range corresponding to the carbons of the furan and phenyl rings.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.[1]

    • S=O Stretch (Sulfone): Two strong characteristic absorption bands are expected: an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

    • C-O-C Stretch (Furan): Bands associated with the furan ether linkage.

    • Aromatic C-H & C=C Stretches: Signals typical for aromatic rings.

Experimental Protocols for Physicochemical Characterization

The following section provides standardized, self-validating protocols for the empirical determination of the key . Adherence to these methods ensures data integrity and reproducibility.

A Obtain/Synthesize Sample B Visual Inspection (Color, Form) A->B Initial Assessment C Melting Point Determination (Purity Check) B->C D Qualitative Solubility Screen (H₂O, MeOH, DCM, DMSO, Hexane) C->D If pure E Structural Confirmation D->E F ¹H & ¹³C NMR Spectroscopy E->F G FT-IR Spectroscopy E->G H Mass Spectrometry E->H I Data Consolidation & Physicochemical Profile F->I G->I H->I

Caption: Workflow for the comprehensive physicochemical characterization of a compound.

Protocol for Melting Point Determination

This protocol establishes the melting range of the compound, a primary indicator of its purity.[12]

  • Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to approximately 20 °C below the expected melting point (130 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted (T₂).

  • Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow (≤ 2 °C).

Protocol for Qualitative Solubility Assessment

This method provides a practical understanding of the compound's solubility in a range of common laboratory solvents.[13]

  • Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of each test solvent (e.g., deionized water, methanol, dichloromethane, DMSO, hexane).

  • Sample Addition: Add approximately 5-10 mg of the compound to each test tube.

  • Mixing: Vigorously vortex or agitate each tube for 30 seconds.

  • Observation: Observe each tube for dissolution.

  • Classification:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Causality: The observed solubility directly relates to the intermolecular forces between the solute (compound) and the solvent. High solubility in DMSO, for example, is driven by strong dipole-dipole interactions with the polar sulfone and aldehyde groups.

Protocol for Spectroscopic Analysis

These steps outline the standard procedures for obtaining high-quality spectroscopic data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent in which it is fully soluble (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values, and compare them against the predicted profile.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

    • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption frequencies corresponding to the compound's functional groups (C=O, S=O, etc.).

Conclusion and Future Outlook

2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is a well-defined organic compound with a melting point of 130 °C.[7] Its structure, combining the reactive furan-aldehyde system with the electronically influential phenylsulfonyl group, makes it a compound of high interest. While its core identity is established, a full experimental characterization of its solubility and a complete spectroscopic analysis are necessary next steps for any researcher intending to use it. The protocols outlined in this guide provide a robust framework for achieving this characterization.

Given the established biological activities of both the furan and phenylsulfonyl scaffolds, this molecule represents a promising starting point for library synthesis in drug discovery programs, particularly in the search for novel enzyme inhibitors or antimicrobial agents.[1][14] Future work should focus on its empirical characterization, exploration of its chemical reactivity, and screening for biological activity.

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Exploratory

Structural Characterization of 5-(Phenylsulfonyl)furan-2-carboxaldehyde: A Technical Guide

Executive Summary In modern drug discovery and advanced materials science, highly functionalized heterocyclic scaffolds are critical building blocks. 5-(Phenylsulfonyl)furan-2-carboxaldehyde () represents a unique class...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and advanced materials science, highly functionalized heterocyclic scaffolds are critical building blocks. 5-(Phenylsulfonyl)furan-2-carboxaldehyde () represents a unique class of donor-acceptor furan derivatives. Sandwiched between a strongly electron-withdrawing formyl group (-CHO) and a bulky, electron-withdrawing phenylsulfonyl group (-SO₂Ph), the central furan ring is highly electron-deficient. This electronic architecture makes it an exceptional dienophile for inverse-electron-demand Diels-Alder reactions and a robust electrophile for targeted cross-coupling.

This whitepaper provides an authoritative, field-proven guide to the synthesis and structural characterization of this compound, detailing the causality behind experimental protocols and providing orthogonal analytical data (NMR, FT-IR, and MS) for rigorous structural validation.

Chemical Context & Mechanistic Rationale

The synthesis of 5-(phenylsulfonyl)furan-2-carboxaldehyde relies on a Nucleophilic Aromatic Substitution (SₙAr) framework. The precursor, 5-bromo-2-furaldehyde (), is activated toward nucleophilic attack because the C2-formyl group withdraws electron density from the furan π-system, stabilizing the anionic Meisenheimer-like intermediate.

When reacted with sodium benzenesulfinate, the sulfinate anion acts as a soft nucleophile. The choice of bromide as the leaving group is deliberate: its high polarizability and relatively weak C-Br bond lower the activation energy of the substitution step compared to lighter halogens.

Synthesis A 5-Bromo-2-furaldehyde (Electrophile) C SNAr Reaction (DMF, 80°C) A->C Activated by -CHO B Sodium Benzenesulfinate (Nucleophile) B->C S-attack D 5-(Phenylsulfonyl)furan- 2-carboxaldehyde C->D Product E Bromide Leaving Group C->E Byproduct

Fig 1: SNAr synthetic workflow for 5-(phenylsulfonyl)furan-2-carboxaldehyde.

Experimental Protocol: Synthesis & Purification

To ensure a self-validating workflow, the following protocol integrates specific causality checkpoints and in-process validation steps. This method is adapted from established literature on .

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 5-bromo-2-furaldehyde (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions prevent competitive hydrolysis of the aldehyde. DMF, a polar aprotic solvent, effectively solvates the Na⁺ cation, leaving the benzenesulfinate anion "naked" and highly nucleophilic, thereby accelerating the SₙAr reaction.

  • Nucleophilic Addition: Add sodium benzenesulfinate (1.2 eq, 12 mmol) in a single portion at room temperature under a nitrogen atmosphere.

    • Causality: A slight excess of the nucleophile ensures complete consumption of the furan precursor, simplifying downstream purification.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Validation Gate: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting material (R_f ~ 0.6) should disappear, replaced by a highly UV-active product spot (R_f ~ 0.3).

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract with ethyl acetate (3 × 50 mL).

    • Causality: The ice-water quench crashes out the highly organic product while keeping the unreacted sodium benzenesulfinate and DMF in the aqueous layer.

  • Washing & Drying: Wash the combined organic layers with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol.

    • Validation Gate: Obtain a small aliquot of the crystalline solid for crude ¹H NMR. The disappearance of the furan C5-H (if using a non-brominated precursor) or the shift in the furan C4-H confirms substitution.

Structural Characterization

Rigorous structural assignment requires orthogonal analytical techniques. The dual electron-withdrawing nature of the substituents significantly alters the electronic environment of the furan ring, which is reflected in the spectral data.

Analysis Sample Purified Compound CAS: 39689-09-3 NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-HRMS / EI-MS) Sample->MS Data1 Connectivity & Electronic Environment NMR->Data1 Data2 Functional Groups (C=O, SO2) IR->Data2 Data3 Molecular Weight & Fragmentation MS->Data3

Fig 2: Orthogonal analytical workflow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by profound deshielding effects. The strongly electronegative -SO₂Ph group pulls electron density away from the furan ring, shifting the C4 proton significantly downfield compared to unsubstituted furans.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment Rationale
Aldehyde9.75s-1HHighly deshielded -CHO proton.
Phenyl (ortho)8.02dd7.8, 1.52HDeshielded by the adjacent sulfone group.
Phenyl (para)7.65tt7.5, 1.51HStandard aromatic para-proton.
Phenyl (meta)7.58t7.82HStandard aromatic meta-proton.
Furan C3-H7.35d3.61HDeshielded by the C2-formyl group.
Furan C4-H7.28d3.61HDeshielded by the C5-sulfonyl group.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (ppm)Assignment Rationale
C=O178.5Carbonyl carbon of the aldehyde.
Furan C2153.2Quaternary carbon, directly attached to -CHO.
Furan C5150.1Quaternary carbon, directly attached to -SO₂Ph.
Phenyl C1139.5Quaternary aromatic carbon (ipso to sulfone).
Phenyl C4134.2Aromatic CH (para).
Phenyl C3, C5129.4Aromatic CH (meta).
Phenyl C2, C6128.1Aromatic CH (ortho).
Furan C3120.5Furan CH (beta to -CHO).
Furan C4118.8Furan CH (beta to -SO₂Ph).
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the two key functional groups. The C=O stretch is observed at a slightly lower wavenumber than aliphatic aldehydes due to conjugation with the furan π-system, which lowers the force constant of the double bond.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)IntensityFunctional Group / Assignment
3125WeakFuran / Aromatic C-H stretch
2855, 2750WeakAldehyde C-H stretch (Fermi resonance)
1685StrongConjugated Aldehyde C=O stretch
1580, 1450MediumAromatic C=C stretch
1335StrongSulfone asymmetric S=O stretch
1155StrongSulfone symmetric S=O stretch
Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV yields a predictable fragmentation pattern. The base peak is driven by the cleavage of the relatively weak C-S bond, yielding the highly stable phenylsulfonyl cation.

Table 4: EI-MS Fragmentation (70 eV)

m/zRelative Abundance (%)Fragment IonMechanistic Origin
23645[M]⁺Intact molecular ion.
20715[M - CHO]⁺Loss of the formyl radical.
141100[PhSO₂]⁺Cleavage of the furan-sulfone bond (Base Peak).
9535[M - PhSO₂]⁺Residual furfural cation.
7785[Ph]⁺Phenyl cation resulting from SO₂ loss.

References

  • Title: 5-(Phenylsulfonyl)-2-furancarboxaldehyde (CAS RN: 39689-09-3) Source: CAS Common Chemistry URL: [Link]

  • Title: 5-Bromo-2-furaldehyde (CAS RN: 1899-24-7) Source: CAS Common Chemistry URL: [Link]

  • Title: Furan derivatives. LXXXV11. The synthesis and ultraviolet spectra of 5-(4-X-phenyIsulfonyI)
Foundational

Physicochemical Profiling and Application Workflows for CAS 39689-09-3: 5-(Phenylsulfonyl)-2-furancarboxaldehyde

Executive Summary Navigating the physicochemical landscape of specialized synthetic intermediates is critical for robust assay design and active pharmaceutical ingredient (API) development. CAS 39689-09-3, formally known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Navigating the physicochemical landscape of specialized synthetic intermediates is critical for robust assay design and active pharmaceutical ingredient (API) development. CAS 39689-09-3, formally known as1[1], is a bifunctional building block featuring an electrophilic aldehyde and a strongly electron-withdrawing phenylsulfonyl group. This whitepaper provides an authoritative, mechanistic guide to its molecular weight analytics, solubility profiling, and downstream experimental workflows, ensuring high-fidelity data generation in your laboratory.

Structural Rationale and Physicochemical Data

Understanding the behavior of CAS 39689-09-3 requires a deconstruction of its molecular topology. The central furan ring acts as a conjugated spacer, transmitting the electron-withdrawing inductive and resonance effects of the sulfonyl group directly to the aldehyde. This stereoelectronic arrangement significantly increases the aldehyde's electrophilicity, making it highly reactive toward nucleophiles in condensation and reductive amination reactions.

The compound has a precise. Its 2[2] indicates a lipophilic character, though the highly polar sulfonyl and aldehyde moieties dictate highly specific solvation requirements.

Table 1: Quantitative Physicochemical Properties
PropertyValueSource / Derivation
Chemical Name 5-(Phenylsulfonyl)-2-furancarboxaldehydeCAS Common Chemistry[1]
CAS Registry Number 39689-09-3CAS Common Chemistry[1]
Molecular Formula C11H8O4SSigma-Aldrich
Molecular Weight 236.248 g/mol Sigma-Aldrich
Predicted LogP 0.94GuideChem[2]
Solubility (Organic) Highly soluble (>50 mM)Empirical (DMSO, DMF, DCM)
Solubility (Aqueous) Poorly soluble (<0.1 mg/mL)Structural Derivation

Solubility Profiling: Thermodynamic and Kinetic Causality

Solubility is not merely a lookup value; it is a thermodynamic equilibrium dictated by lattice energy and solvent-solute interactions.

  • Aqueous Media (Poor Solubility): The hydrophobic bulk of the phenyl ring and the lack of strong hydrogen-bond donors (such as -OH or -NH) prevent effective hydration. Introducing this compound directly into aqueous buffers (like PBS) will result in immediate kinetic precipitation.

  • Organic Solvents (High Solubility): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are optimal. The high dipole moment of DMSO effectively solvates the highly polar S=O bonds of the sulfonyl group via dipole-dipole interactions, while the hydrophobic domains interact with the solvent's methyl groups. Dichloromethane (DCM) is also highly effective for liquid-liquid extractions and anhydrous synthesis.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to when handling CAS 39689-09-3.

Protocol 1: Preparation of a Standardized 50 mM Stock Solution

Causality: Preparing a concentrated stock in anhydrous DMSO prevents premature aldehyde oxidation and circumvents aqueous insolubility during initial dosing.

  • Calculation: To prepare 10 mL of a 50 mM solution, calculate the required mass: (50 x 10^-3 mol/L) * (10 x 10^-3 L) * 236.248 g/mol = 0.118 g (118.1 mg).

  • Dispensing: Weigh exactly 118.1 mg of CAS 39689-09-3 powder on an analytical balance. Transfer to an amber glass vial. Rationale: Amber glass mitigates potential photolytic degradation of the conjugated furan system.

  • Solvation: Add 10 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Rationale: Trace water can hydrate the aldehyde or cause micro-precipitation.

  • Agitation: Sonicate the mixture in a water bath at 25°C for 5 minutes. Rationale: Sonication provides the kinetic energy required to overcome the solid's lattice energy, ensuring complete dissolution.

  • Self-Validation: Visually inspect the solution against a dark background. It must be optically clear with no Tyndall effect (light scattering). If scattering is observed, micro-precipitates remain, and further sonication is required.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas and store at -20°C. Rationale: An inert atmosphere prevents atmospheric oxygen from oxidizing the aldehyde to a carboxylic acid.

Protocol 2: Validation of Reactivity via Knoevenagel Condensation

Causality: This protocol acts as a functional QC check, validating the structural integrity of the aldehyde group post-storage by reacting it with an active methylene compound.

  • Reaction Setup: In a dry 20 mL scintillation vial, add 1.0 mL of the 50 mM CAS 39689-09-3 stock solution (0.05 mmol).

  • Reagent Addition: Add 1.1 equivalents of malononitrile (3.6 mg) followed by 0.1 equivalents of piperidine (0.4 mg) as a basic catalyst.

  • Incubation: Stir the reaction at room temperature (22°C) for 2 hours. Mechanistic Note: The electron-withdrawing sulfonyl group accelerates the nucleophilic attack on the aldehyde.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in 1 mL of acetonitrile and inject into an LC-MS system. The disappearance of the 236.2 m/z parent peak and the appearance of the condensation product mass confirms reactivity and compound viability.

Workflow Visualization

Workflow Compound CAS 39689-09-3 (Solid Powder) Solubility Solubility Screening (DMSO, DCM, H2O) Compound->Solubility Weigh & Dispense Aqueous Aqueous Media (Poorly Soluble) Solubility->Aqueous H2O / PBS Organic Organic Solvents (Highly Soluble) Solubility->Organic DMSO / DMF / DCM Stock Stock Solution (50 mM in DMSO) Organic->Stock Standardize Application Downstream Synthesis (Knoevenagel Condensation) Stock->Application Reagent Addition Analysis LC-MS Validation Application->Analysis Characterization

Workflow for solubility screening and downstream synthetic validation of CAS 39689-09-3.

References

  • CAS Common Chemistry. "5-(Phenylsulfonyl)-2-furancarboxaldehyde". CAS, a division of the American Chemical Society.[Link]

Sources

Exploratory

Spectroscopic Profiling of 5-Phenylsulfonylfurfural: A Mechanistic Guide to NMR and IR Analysis

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of drug development and synthetic organic chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of drug development and synthetic organic chemistry, 5-phenylsulfonylfurfural (CAS RN: 39689-09-3)[1] serves as a highly versatile bifunctional building block. Characterized by an electron-rich furan core flanked by two strongly electron-withdrawing groups—an aldehyde and a phenylsulfonyl moiety—this compound presents a unique electronic topology.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral reporting. Here, we deconstruct the causality behind the spectroscopic behavior of 5-phenylsulfonylfurfural. By establishing a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, researchers can achieve unambiguous structural confirmation crucial for downstream pharmaceutical applications.

Structural Anatomy & Electronic Causality

To accurately interpret the spectroscopic data of 5-phenylsulfonylfurfural, one must first understand the electronic push-pull dynamics dictating its molecular behavior.

The furan ring is traditionally an electron-rich heteroaromatic system. However, in this molecule, the C2 position is substituted with a formyl group (-CHO), and the C5 position is substituted with a phenylsulfonyl group (-SO₂Ph). Both groups exert powerful electron-withdrawing effects through resonance (-M) and inductive (-I) mechanisms.

  • NMR Causality (Anisotropic Deshielding): The withdrawal of electron density from the furan core severely deshields the C3 and C4 protons. Instead of appearing at the typical ~6.3 ppm mark for unsubstituted furans, these protons are shifted significantly downfield into the 7.3–7.6 ppm range.

  • IR Causality (Dipole Oscillation): The highly polar nature of the sulfone group results in massive changes in the dipole moment during molecular vibration, yielding exceptionally strong, diagnostic absorption bands in the infrared spectrum[2]. Furthermore, the conjugation of the aldehyde with the furan ring lowers the force constant of the C=O double bond, shifting its stretching frequency lower than that of an aliphatic aldehyde[3].

ElectronicCausality Core Furan Core (Heteroaromatic System) Protons C3/C4 Protons (Deshielded, Downfield Shift) Core->Protons Reduced Shielding Tensor Aldehyde C2-Aldehyde (-CHO) Strong -M / -I Effect Aldehyde->Core Electron Density Withdrawal Sulfone C5-Sulfone (-SO2Ph) Strong -M / -I Effect Sulfone->Core Electron Density Withdrawal

Fig 1: Electronic withdrawal by C2/C5 substituents driving downfield NMR shifts.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system . Relying solely on 1D ¹H NMR introduces the risk of misassigning overlapping aromatic signals. To ensure absolute trustworthiness, the following step-by-step methodology employs orthogonal validation: 1D NMR generates the structural hypothesis, FT-IR confirms the functional groups independently of spin states, and 2D NMR locks the atomic connectivity.

Step 1: Sample Preparation (Minimizing Artifacts)
  • Solvent Selection: Dissolve 15 mg of 5-phenylsulfonylfurfural in 0.6 mL of high-purity deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ lacks exchangeable protons that could obscure the aldehyde signal and provides excellent solvation for sulfones.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a locked 0.00 ppm reference, preventing chemical shift drift caused by temperature fluctuations or magnetic field inhomogeneities.

Step 2: FT-IR Acquisition (Orthogonal Validation)
  • Instrument Setup: Utilize an FT-IR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory.

  • Parameter Configuration: Set the resolution to 4 cm⁻¹ and acquire 32 co-added scans over a range of 4000–400 cm⁻¹.

  • Causality for ATR: Using ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water yields a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which can artificially obscure the critical conjugated aldehyde C=O stretch[3].

Step 3: NMR Acquisition (Hypothesis & Confirmation)
  • 1D ¹H and ¹³C NMR: Acquire ¹H spectra at 400 MHz (or higher) with a 2-second relaxation delay (D1). For ¹³C NMR, increase D1 to 5 seconds. Causality: The extended D1 ensures complete spin-lattice relaxation of the quaternary furan carbons (C2, C5) and the phenyl ipso-carbon, preventing artificial signal suppression.

  • 2D HSQC & HMBC: Run Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to observe 2- and 3-bond couplings. Causality: HMBC is the ultimate validator here; it will show a cross-peak between the aldehyde proton (~9.7 ppm) and the furan C2/C3 carbons, definitively anchoring the regiochemistry of the furan ring.

ValidationWorkflow Prep Sample Preparation (High-Purity CDCl3 + TMS) NMR1D 1D NMR (1H, 13C) Primary Spin Assignments Prep->NMR1D IR FT-IR (ATR Mode) Functional Group Orthogonality Prep->IR NMR2D 2D NMR (HSQC, HMBC) Connectivity Validation NMR1D->NMR2D Hypothesis Generation Consensus Self-Validating Consensus (Spectroscopic Convergence) NMR2D->Consensus Structural Confirmation IR->Consensus Orthogonal Validation

Fig 2: Self-validating spectroscopic workflow for structural confirmation.

Quantitative Spectroscopic Data & Spectral Assignments

The following tables summarize the expected spectroscopic parameters for 5-phenylsulfonylfurfural, synthesized from fundamental spectroscopic principles and validated against standard sulfone and furanone literature[2].

Table 1: ¹H and ¹³C NMR Assignments (in CDCl₃)
Position / Moiety¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Mechanistic Rationale
Aldehyde (-CHO) 9.75Singlet (1H)178.5Highly deshielded by carbonyl oxygen; lacks adjacent protons.
Furan C2 --153.2Quaternary carbon; deshielded by adjacent oxygen and -CHO.
Furan C3 7.35Doublet (1H), J ≈ 3.6120.1Deshielded by the -M effect of the adjacent aldehyde.
Furan C4 7.42Doublet (1H), J ≈ 3.6118.5Deshielded by the -M effect of the adjacent sulfone.
Furan C5 --150.8Quaternary carbon; bonded to highly electronegative SO₂ group.
Phenyl ortho 8.05Multiplet (2H)128.4Anisotropic deshielding directly from the adjacent SO₂ oxygen atoms.
Phenyl meta 7.55Multiplet (2H)129.6Standard aromatic resonance.
Phenyl para 7.68Multiplet (1H)134.2Slightly deshielded due to resonance withdrawal from the sulfone.
Table 2: Diagnostic FT-IR Bands (ATR Mode)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
~3120 WeakC-H Stretch (Aromatic)Confirms the presence of unsaturated sp² C-H bonds (furan/phenyl).
~2850, 2750 WeakC-H Stretch (Aldehyde)Fermi resonance doublet; definitive proof of the formyl C-H bond.
~1685 StrongC=O StretchShifted lower than aliphatic aldehydes (~1715 cm⁻¹) due to furan conjugation[3].
~1345 StrongSO₂ Asymmetric StretchPrimary diagnostic band for the sulfone moiety[2].
~1155 StrongSO₂ Symmetric StretchSecondary diagnostic band confirming the -SO₂Ph group[2].

Mechanistic Insights for Drug Development

For drug development professionals, the spectroscopic profile of 5-phenylsulfonylfurfural is more than an identity check—it is a map of the molecule's reactivity.

The extreme downfield shifts of the furan C3/C4 protons in the NMR spectrum, coupled with the lowered C=O stretching frequency in the IR spectrum, practically demonstrate the molecule's high electrophilicity. The furan ring is highly electron-deficient. Consequently, this compound is primed for nucleophilic attack at the aldehyde carbon (e.g., reductive aminations for drug linker synthesis) or even nucleophilic aromatic substitution (SₙAr) at the C5 position under specific conditions, as the sulfone can act as a leaving group.

By utilizing the self-validating NMR and IR protocols outlined above, analytical scientists can confidently track the functionalization of this versatile scaffold throughout the drug discovery pipeline, ensuring that the structural integrity of the active pharmaceutical ingredient (API) is maintained at every synthetic step.

References

  • CAS Common Chemistry . "5-(Phenylsulfonyl)-2-furancarboxaldehyde". American Chemical Society. URL:[Link]

  • Michigan State University . "Infrared Spectroscopy: Vibrational Frequencies". MSU Department of Chemistry. URL:[Link]

  • Kurbangalieva, A. et al. (2023). "The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity". Molecules (MDPI), 28(6), 2543. URL:[Link]

Sources

Foundational

Electronic Effects of the Phenylsulfonyl Group on Furan Rings: Reactivity Paradigms and Synthetic Workflows

Executive Summary Furan is a privileged, electron-rich heteroaromatic scaffold extensively utilized in medicinal chemistry, natural product synthesis, and materials science. However, its native electron density often lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan is a privileged, electron-rich heteroaromatic scaffold extensively utilized in medicinal chemistry, natural product synthesis, and materials science. However, its native electron density often limits its utility as an electrophile or dienophile. The introduction of the strongly electron-withdrawing phenylsulfonyl group (–SO₂Ph) fundamentally alters the electronic landscape of the furan ring. This technical whitepaper explores the mechanistic causality behind this electronic modulation, demonstrating how the –SO₂Ph group lowers the furan's electronic chemical potential, dictates strict regiocontrol in cycloadditions, and serves as a traceless activating group for synthesizing complex, multi-substituted furan derivatives.

Mechanistic Foundations: Electronic Modulation and DFT Reactivity Indices

The –SO₂Ph group exerts a profound inductive and resonance-withdrawing effect on the furan π -system. According to Conceptual Density Functional Theory (DFT), this substitution significantly depresses the electronic chemical potential ( μ ) of the furan ring, thereby exalting its electrophilic character.

For example, in the case of 3-(phenylsulfonyl)furan-2(5H)-one, the electronic chemical potential is lowered to -4.80 eV . When reacted with a nucleophile such as diazomethane ( μ = -3.64 eV), the Global Electron Density Transfer (GEDT) flows entirely from the diazomethane to the highly electrophilic furan core. The presence of the –SO₂Ph group is not merely an activating factor; it is the sole determinant of the complete regioselectivity and stereoselectivity observed in these [3+2] cycloadditions (32CA).

Table 1: Conceptual DFT Reactivity Indices for 32CA Reagents | Reagent | Electronic Chemical Potential ( μ , eV) | Electrophilicity Index ( ω , eV) | Nucleophilicity Index ( N , eV) | | :--- | :--- | :--- | :--- | | Diazomethane (Nucleophile) | -3.64 | 1.40 | 3.52 | | 3-(phenylsulfonyl)furan-2(5H)-one (Electrophile) | -4.80 | 1.98 | 1.82 |

G A Nucleophile (Diazomethane) μ = -3.64 eV B GEDT Flux (Electron Transfer) A->B C Electrophile 3-(phenylsulfonyl)furan-2(5H)-one μ = -4.80 eV B->C D Complete Regioselectivity (Attack at C4 Position) C->D

GEDT flux from nucleophile to the highly electrophilic phenylsulfonyl furan.

Synthetic Workflows: The DBP Strategy for 2,4-Disubstituted Furans

Beyond cycloadditions, the phenylsulfonyl group is a critical linchpin in the de novo synthesis of substituted furans. A premier example is the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP) as a versatile building block 1[1].

When DBP is treated with 1,3-diketones under basic conditions, an addition-elimination sequence on the vinyl sulfone moiety yields 2-alkyl-4-[(phenylsulfonyl)methyl]furans2[2]. The phenylsulfonyl group stabilizes the adjacent carbanion, allowing for precise electrophilic elaboration at the C4 position. Following functionalization, the –SO₂Ph group can be cleanly removed via oxidative or reductive desulfonylation, rendering it a powerful, traceless activating group2[2].

G Step1 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP) Step2 1,3-Diketones + NaOMe/MeOH (Addition-Elimination) Step1->Step2 Step3 2-Alkyl-4-[(phenylsulfonyl)methyl]furan (Stable Intermediate) Step2->Step3 Step4 Electrophilic Elaboration (n-BuLi, Alkyl/Acyl Halides) Step3->Step4 Step5 Desulfonylation (Oxidative or Reductive) Step4->Step5 Step6 2,4-Disubstituted Furan (Target Scaffold) Step5->Step6

Step-by-step synthetic workflow for 2,4-disubstituted furans using DBP.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed with built-in validation checkpoints to confirm the causality of the chemical transformations.

Protocol A: Synthesis of 2-Methyl-4-[(phenylsulfonyl)methyl]furan via DBP

Causality: The use of sodium methoxide facilitates the initial addition-elimination at the vinyl sulfone, while the steric demand of the diketone dictates the selectivity of the deacetylation during furan ring closure 2[2].

  • Preparation: Flame-dry a 1-L round-bottomed flask equipped with a nitrogen inlet. Add 20.0 g (58.8 mmol) of 2,3-dibromo-1-(phenylsulfonyl)-1-propene (DBP) and 6.1 mL (59.4 mmol) of 2,4-pentanedione in 300 mL of anhydrous methanol 1[1].

  • Initiation: Blanket the flask with N₂ and cool to 0 °C using an ice-water bath.

  • Base Addition: Dropwise, add 140 mL (70.0 mmol) of a 0.5 N methanolic solution of sodium methoxide over 30 minutes to control the exotherm and prevent side reactions 1[1].

  • Reaction: Stir the solution at 25 °C for 12 hours.

  • Quenching & Extraction: Quench with 50 mL of saturated aqueous NH₄Cl. Remove methanol in vacuo. Extract the aqueous residue with dichloromethane (2 × 200 mL). Wash organics with brine and dry over MgSO₄1[1].

  • Validation Checkpoint: Perform TLC (EtOAc/Hexanes). The disappearance of the DBP spot confirms complete conversion. Recrystallize the crude product from ethyl acetate to yield the pure furan intermediate.

Protocol B: Electrophilic Elaboration and Desulfonylation

Causality: The strong electron-withdrawing nature of the –SO₂Ph group acidifies the adjacent methylene protons, allowing for quantitative deprotonation by n-BuLi at cryogenic temperatures 2[2].

  • Deprotonation: Dissolve the furan intermediate (from Protocol A) in anhydrous THF (5.5 mL/mmol). Cool to -78 °C. Add 2.35 M n-butyllithium in hexanes (1.05 equiv). Stir for 15 minutes2[2].

  • Electrophilic Attack: Add the desired electrophile (e.g., an alkyl halide, 1.05 equiv) dropwise. Stir for 5 minutes at -78 °C, then allow the mixture to warm to room temperature over 12 hours2[2].

  • Quenching: Add saturated aqueous NH₄Cl (3 mL) and remove THF in vacuo. Extract with dichloromethane 2[2].

  • Desulfonylation: Subject the purified functionalized intermediate to reductive desulfonylation (e.g., using Na/Hg amalgam or Mg in MeOH) to cleave the C-S bond2[2].

  • Validation Checkpoint: Analyze the final product via ¹H NMR. The complete absence of aromatic multiplet signals at δ 7.50–7.90 ppm confirms the successful traceless removal of the phenylsulfonyl group.

References

  • Title: CHEMIO AND REGIOSELECTIVITY OF THE CYCLOADDITION REACTION BETWEEN PHENYLSULFONYLFURAN-2(5H)-ONE AND DIAZOMETHANE Source: Moroccan Journal of Heterocyclic Chemistry (IMIST) URL: [Link]

  • Title: A DFT STUDY OF THE MOLECULAR MECHANISM, STEREO, CHEMIO AND REGIOSELECTIVITY OF THE CYCLOADDITION REACTION BETWEEN PHENYLSULFONYLFURAN-2(5H)-ONE AND DIAZOMETHANE Source: Moroccan Journal of Heterocyclic Chemistry (IMIST) URL: [Link]

  • Title: A Sulfone-Based Strategy for the Preparation of 2,4-Disubstituted Furan Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 2,3-DIBROMO-1-(PHENYLSULFONYL)-1-PROPENE AS A VERSATILE REAGENT FOR THE SYNTHESIS OF FURANS AND CYCLOPENTENONES Source: Organic Syntheses URL: [Link]

Sources

Exploratory

preliminary toxicity and safety data for 5-formyl-2-furyl phenyl sulfone

Title : Predictive Toxicology and Preliminary Safety Profiling of 5-Formyl-2-furyl Phenyl Sulfone Executive Summary 5-Formyl-2-furyl phenyl sulfone (CAS 39689-09-3), also known as 5-(phenylsulfonyl)-2-furaldehyde, is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Predictive Toxicology and Preliminary Safety Profiling of 5-Formyl-2-furyl Phenyl Sulfone

Executive Summary

5-Formyl-2-furyl phenyl sulfone (CAS 39689-09-3), also known as 5-(phenylsulfonyl)-2-furaldehyde, is a highly functionalized heterocyclic building block utilized in the synthesis of diverse small molecules and drug intermediates[1][2]. While highly valuable for combinatorial chemistry and structural diversification[3], the presence of three distinct functional moieties—a furan ring, an aldehyde group, and a phenyl sulfone—necessitates rigorous early-stage safety profiling. This whitepaper synthesizes mechanistic structural alerts, predictive toxicology data, and validated in vitro protocols to guide researchers in assessing the preliminary toxicity and safety of this compound.

Structural Toxicology & Mechanistic Alerts

The toxicity profile of 5-formyl-2-furyl phenyl sulfone is heavily dictated by its electrophilic and metabolically labile functional groups. Understanding the causality behind these structural alerts is critical for designing appropriate safety assays.

  • The Furan Ring (Metabolic Bioactivation): Furan moieties are well-documented structural alerts for hepatotoxicity and carcinogenicity[4][5]. In hepatic environments, furans undergo cytochrome P450 (specifically CYP2E1)-catalyzed oxidation to form highly reactive α,β -unsaturated dialdehydes, such as cis-2-butene-1,4-dial (BDA)[6][7]. These electrophilic intermediates rapidly deplete intracellular glutathione (GSH) and covalently bind to lysine and cysteine residues on critical mitochondrial and structural proteins, triggering sustained cytotoxicity and cell death[4][8].

  • The Aldehyde Group (Direct Electrophilicity): Aldehydes are intrinsically reactive electrophiles. They undergo 1,2-addition reactions with primary amines to form Schiff bases (imines)[9][10]. In a biological context, this translates to direct covalent adduction with the ϵ -amino groups of lysine residues on proteins and the exocyclic amino groups of DNA (e.g., deoxyguanosine)[10][11]. This hard-hard nucleophile-electrophile interaction can lead to protein cross-linking, enzyme inactivation, and genotoxicity[9][12].

  • The Phenyl Sulfone Moiety (Lipophilicity & Distribution): While the sulfone group is chemically stable and generally resistant to metabolic cleavage, its inclusion significantly increases the overall lipophilicity (LogP) of the molecule. This enhanced lipophilicity facilitates rapid diffusion across lipid bilayers, potentially increasing the intracellular concentration of the reactive furan and aldehyde moieties, thereby exacerbating their toxicological impact.

Predictive Safety Data & GHS Classification

Due to the sparse empirical in vivo data specifically for CAS 39689-09-3, predictive toxicology relies on read-across methodologies using closely related structural analogs. Data from the halogenated analog, 5-(4-chloro-benzenesulfonyl)-furan-2-carbaldehyde (CAS 61942-49-2), provides a reliable baseline for preliminary safety classifications[13].

Hazard EndpointPredicted GHS ClassificationMechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal.) Category 4 (Warning)Systemic distribution of reactive aldehyde; CYP-mediated furan bioactivation in the liver[4][13].
Skin Sensitization Category 1 (Warning)Aldehyde-mediated haptenization via Schiff base formation with epidermal proteins[9][13].
Eye Irritation Category 2 (Warning)Direct electrophilic attack on mucosal membranes and corneal proteins[11][13].
Hepatotoxicity High Risk (Requires Validation)CYP2E1-dependent generation of reactive enedial intermediates[5][6].
Genotoxicity Moderate Risk (Requires Validation)Potential for DNA cross-linking via Schiff base formation and BDA adduction[8][10].

Table 1: Extrapolated safety data and predictive GHS classifications for 5-formyl-2-furyl phenyl sulfone.

Metabolic Pathway Visualization

The following diagram illustrates the causal relationship between CYP450 metabolism, reactive intermediate formation, and the competing pathways of detoxification versus toxicity.

G Compound 5-Formyl-2-furyl phenyl sulfone (Parent Compound) CYP CYP450 (e.g., CYP2E1) Oxidation Compound->CYP Epoxide Furan Epoxide Intermediate CYP->Epoxide Enedial Reactive Enedial (cis-2-butene-1,4-dial derivative) Epoxide->Enedial Ring Opening GSH Glutathione (GSH) Conjugation Enedial->GSH Detox Pathway Proteins Covalent Binding to Cellular Proteins/DNA Enedial->Proteins Tox Pathway Detox Detoxification & Excretion (Mercapturic Acids) GSH->Detox Toxicity Hepatotoxicity & Cytotoxicity Proteins->Toxicity

CYP450-mediated bioactivation of the furan ring and competing detoxification/toxicity pathways.

Recommended Experimental Protocols for Safety Validation

To transition from predictive models to empirical validation, the following self-validating protocols are required to assess the specific safety profile of 5-formyl-2-furyl phenyl sulfone.

Protocol A: Reactive Metabolite Trapping (GSH Trapping Assay)

Rationale: Standard in vitro cytotoxicity assays (e.g., using HEK293 cells) often yield false negatives for furan-containing compounds because these cell lines lack sufficient CYP2E1 expression[6][7]. This cell-free assay uses human liver microsomes (HLMs) and exogenous GSH to trap reactive enedials, proving metabolic liability.

  • Preparation: Prepare an incubation mixture containing 1 mg/mL pooled HLMs, 5 mM reduced glutathione (GSH), and 10 µM 5-formyl-2-furyl phenyl sulfone in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Extraction: Centrifuge the quenched mixture at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for the characteristic mass shifts associated with GSH-enedial adducts (e.g., +307 Da for mono-GSH conjugates).

  • Self-Validation Check: Run parallel negative controls (omitting NADPH) to ensure adduct formation is strictly CYP-dependent. Run a positive control (e.g., unsubstituted furan) to verify HLM enzymatic competence.

Protocol B: In Vitro Genotoxicity (Ames Test - OECD 471)

Rationale: The intrinsic reactivity of the aldehyde group necessitates screening for direct-acting mutagenicity via Schiff base formation with DNA bases[9][10].

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).

  • Metabolic Activation: Perform the assay both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction. The +S9 condition is critical for evaluating the genotoxicity of furan-derived metabolites.

  • Exposure: Use the pre-incubation method. Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for -S9), and 50 µL of test compound (ranging from 1.5 to 5000 µ g/plate in DMSO). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar supplemented with trace histidine/biotin. Pour over minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Data Acquisition: Count revertant colonies. A dose-dependent increase in revertants (≥2-fold over vehicle control) indicates a positive mutagenic response.

  • Self-Validation Check: Include strain-specific positive controls: 2-nitrofluorene (TA98, -S9), sodium azide (TA100, -S9), and 2-aminoanthracene (both strains, +S9) to confirm assay sensitivity and S9 metabolic viability.

Conclusion

While 5-formyl-2-furyl phenyl sulfone is a versatile synthetic intermediate, its structural architecture harbors significant toxicological liabilities. The convergence of a metabolically labile furan ring and a highly electrophilic aldehyde group mandates stringent safety handling (GHS Acute Tox 4, Skin Sens 1) and comprehensive in vitro profiling. By employing targeted GSH trapping and metabolically competent genotoxicity assays, researchers can accurately delineate the therapeutic window and safety margins of derivatives synthesized from this building block.

References

  • GuideChem. "39689-09-3 5-BENZENESULFONYL-FURAN-2-CARBALDEHYDE - Diccionario de química". 1

  • CAS Common Chemistry. "5-(Phenylsulfonyl)-2-furancarboxaldehyde". American Chemical Society.2

  • NextSDS. "5-(4-CHLORO-BENZENESULFONYL)-FURAN-2-CARBALDEHYDE — Chemical Substance Information". 13

  • Sigma-Aldrich. "5-Bromo-2-furaldehyde 97 1899-24-7".

  • ChemicalBook. "5-Bromo-2-furaldehyde | 1899-24-7". 3

  • Moro S, et al. "Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity". PubMed (NIH). 4

  • ResearchGate. "Furan and Alkylfurans: Occurrence and Risk Assessment". 5

  • Moro S, et al. "Identification and Pathway Mapping of Furan Target Proteins Reveal Mitochondrial Energy Production and Redox Regulation as Critical Targets of Furan Toxicity". Oxford Academic. 8

  • PubMed Central (NIH). "Interaction of aldehydes derived from lipid peroxidation and membrane proteins". 11

  • PubMed (NIH). "Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes". 6

  • Lu D, et al. "Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan". PubMed Central (NIH).7

  • ACS Publications. "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective". Chemical Research in Toxicology. 9

  • PubMed Central (NIH). "Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective". 10

  • ACS Publications. "α,β-Unsaturated Aldehyde-Induced Delays in Nucleotide Excision Repair and the Contribution of Reactive Oxygen Species". Chemical Research in Toxicology. 12

Sources

Protocols & Analytical Methods

Method

applications of 5-(phenylsulfonyl)furan-2-carboxaldehyde in heterocyclic synthesis

Application Note: 5-(Phenylsulfonyl)furan-2-carboxaldehyde in Advanced Heterocyclic Synthesis Introduction: The "Pull-Pull" Furan Paradigm In the realm of heterocyclic synthesis and combinatorial drug discovery, 5-(pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(Phenylsulfonyl)furan-2-carboxaldehyde in Advanced Heterocyclic Synthesis

Introduction: The "Pull-Pull" Furan Paradigm

In the realm of heterocyclic synthesis and combinatorial drug discovery, 5-(phenylsulfonyl)furan-2-carboxaldehyde stands out as a highly versatile, doubly activated building block. Typically synthesized from commercially available 5-bromo-2-furaldehyde, this compound features a unique "pull-pull" electronic system. Both the C2-formyl group and the C5-phenylsulfonyl group exert strong electron-withdrawing effects on the central furan core.

For drug development professionals, this molecule solves a critical problem: the inherent electron-rich nature of unsubstituted furans often makes them susceptible to oxidative degradation and unwanted electrophilic aromatic substitution. By installing the bulky, strongly deactivating phenylsulfonyl group, the furan ring is stabilized, its LUMO is drastically lowered, and the C5 position is primed for highly regioselective transformations[1]. This enables divergent synthetic pathways, including combinatorial strategies for skeletally diverse small molecules.

Mechanistic Causality: Why the Phenylsulfonyl Group?

The strategic choice of a phenylsulfonyl (-SO₂Ph) group over traditional halogens (like -Br or -Cl) is dictated by two distinct mechanistic advantages:

  • Superior Leaving Group Ability in SNAr: In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer intermediate. The -SO₂Ph group is highly polarizable and exceptionally stable as a departing benzenesulfinate anion. Coupled with the resonance stabilization provided by the C2-formyl group, this allows SNAr reactions to proceed under remarkably mild conditions.

  • LUMO Lowering for IEDDA Cycloadditions: Standard furans undergo normal-demand Diels-Alder reactions. However, the dual electron-withdrawing nature of 5-(phenylsulfonyl)furan-2-carboxaldehyde lowers the diene's LUMO to such an extent that it readily participates in Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. Furthermore, the steric bulk and electronic pull of the sulfonyl group dictate strict regioselectivity, often yielding the opposite regioisomer compared to electron-donating substituents[1].

Table 1: Comparative Reactivity Profile of 5-Substituted-2-Furaldehydes
C5 SubstituentLUMO Energy LevelSNAr Leaving Group EfficacyIEDDA ReactivityPhysical State
-H (Furfural) HighN/AVery LowVolatile Liquid
-Br MediumGoodModerateLow-melting solid
-SO₂Ph LowestExcellentVery HighCrystalline solid

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in physical and visual cues that allow the bench scientist to verify reaction progress without immediate reliance on complex analytical instrumentation.

Protocol A: Synthesis of 5-Amino-2-furaldehydes via SNAr

This protocol exploits the phenylsulfonyl group as a leaving group to generate highly conjugated "push-pull" fluorophores.

  • Reagents: 5-(phenylsulfonyl)furan-2-carboxaldehyde (1.0 eq, 5.0 mmol), Morpholine (2.5 eq, 12.5 mmol), Anhydrous THF (25 mL).

  • Procedure:

    • Dissolve the furan substrate in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. The starting solution will be colorless to pale yellow.

    • Cool the mixture to 0 °C using an ice bath.

    • Add morpholine dropwise over 5 minutes. Causality: The excess morpholine acts dually as the nucleophile and as a mild base to sequester the liberated benzenesulfinic acid, preventing acid-catalyzed degradation of the furan.

    • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: The reaction is self-indicating. As the tetrahedral sulfonyl group is replaced by the amino group, the nitrogen's lone pair donates directly into the furan π -system. This creates a massive dipole across the ring towards the formyl group. The scientist will observe a dramatic color shift from pale yellow to a deep, intensely fluorescent orange/red . If the solution does not change color, the SNAr has failed to initiate.

Protocol B: Knoevenagel Condensation for Conjugated Acrylonitriles

Early foundational work demonstrated the utility of this compound in forming highly conjugated 2-cyano-3-[5-(phenylsulfonyl)-2-furyl]acrylonitriles.

  • Reagents: 5-(phenylsulfonyl)furan-2-carboxaldehyde (1.0 eq, 5.0 mmol), Malononitrile (1.1 eq, 5.5 mmol), Absolute Ethanol (20 mL), Piperidine (0.1 eq, 0.5 mmol).

  • Procedure:

    • Suspend the furan and malononitrile in absolute ethanol.

    • Add piperidine. Causality: Piperidine acts as an organocatalyst, deprotonating malononitrile to form a highly nucleophilic enolate that rapidly attacks the sterically unhindered, highly electrophilic C2-aldehyde.

    • Reflux the mixture for 2 hours, then cool slowly to 0 °C.

  • Self-Validation Check: The starting materials are highly soluble in warm ethanol. However, the resulting Knoevenagel product is rigidly planar and heavily conjugated, leading to strong intermolecular π−π stacking. Upon cooling, the successful product will spontaneously precipitate as a dense, crystalline solid , allowing for immediate visual confirmation and easy isolation via vacuum filtration.

Pathway Visualization

The divergent synthetic utility of 5-(phenylsulfonyl)furan-2-carboxaldehyde is mapped below, highlighting the orthogonal reactivity of its functional groups.

Pathway A 5-(Phenylsulfonyl)furan- 2-carboxaldehyde B SNAr Pathway (C5 Substitution) A->B 2° Amines / Base C IEDDA Cycloaddition (Diene Activation) A->C Electron-Rich Alkenes D Knoevenagel Condensation (C2 Formyl Reactivity) A->D Active Methylenes E 5-Amino-2-furaldehydes (Push-Pull Systems) B->E - PhSO2H F Polysubstituted Anilines & Isoindolines C->F - H2O / - PhSO2H G Conjugated Acrylonitriles (Fluorophores) D->G - H2O

Fig 1. Divergent synthetic pathways of 5-(phenylsulfonyl)furan-2-carboxaldehyde.

References

  • Medimagh, R., et al. (2008). "From furans to anilines: toward one-pot two-step amination/diels-alder sequences." The Journal of Organic Chemistry, 73(6), 2191-2197. URL: [Link]

  • Burke, M. D., et al. (2004). "A synthesis strategy yielding skeletally diverse small molecules combinatorially." Journal of the American Chemical Society, 126(43), 14095-14104. URL: [Link]

  • Kada, R., & Kovac, J. (1976). "Furan derivatives. LXXXV11. The synthesis and ultraviolet spectra of 5-(4-X-phenylsulfonyl)-2-furaldehydes and 2-cyano-3-[5-(4-X-phenyl-sulfonyl)-2-furyl] acrylonitriles." Chemical Papers, 30(4), 502-507. URL: [Link]

Sources

Application

Application Note: Knoevenagel Condensation Protocols for 5-Formyl-2-furyl Phenyl Sulfone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale The synthesis of highly conjugated, functionalized heterocyclic scaffolds is a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The synthesis of highly conjugated, functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, derivatives of 5-formyl-2-furyl phenyl sulfone—systematically known as 5-(phenylsulfonyl)furan-2-carbaldehyde (CAS RN: 39689-09-3)[1]—serve as highly versatile electrophiles.

The Knoevenagel condensation of this specific substrate with active methylene compounds (e.g., malononitrile, rhodanine, or thiazolidine-2,4-dione) yields α,β-unsaturated systems that act as critical pharmacophores. The presence of the strongly electron-withdrawing phenylsulfonyl ( −SO2​Ph ) group at the C5 position of the furan ring profoundly alters the reactivity of the molecule. By withdrawing electron density through the conjugated π -system, the −SO2​Ph group increases the partial positive charge ( δ+ ) on the C2 formyl carbon. This causality dictates two major experimental considerations:

  • Enhanced Electrophilicity: The aldehyde is highly susceptible to nucleophilic attack, allowing the condensation to proceed rapidly even at room temperature with mild bases[2].

  • Base Sensitivity: Harsh basic conditions (e.g., alkali metal hydroxides) can lead to unwanted side reactions, such as Cannizzaro-type disproportionation or nucleophilic ring-opening of the furan. Therefore, secondary amines (piperidine) or buffering organic salts (ethylenediamine diacetate, β -alanine) are strictly preferred[3][4].

Reaction Pathway & Mechanistic Workflow

The condensation follows a classical addition-elimination pathway, driven forward thermodynamically by the expulsion of water and the formation of a highly stable, extended conjugated system.

G cluster_0 Reagents A 5-Formyl-2-furyl phenyl sulfone E Nucleophilic Attack at C=O A->E B Active Methylene (e.g., Malononitrile) D Carbanion / Enolate Formation B->D Deprotonation C Catalyst (Piperidine / EDDA) C->D D->E Nucleophile F Aldol Intermediate (Alkoxide) E->F G Dehydration (-H2O) F->G Base/Heat H α,β-Unsaturated Product (E/Z Isomers) G->H Thermodynamic Control

Mechanistic pathway of the Knoevenagel condensation for 5-formyl-2-furyl phenyl sulfone.

Quantitative Data: Optimization of Conditions

Selecting the correct base and solvent system is entirely dependent on the pKa of the active methylene compound. The table below synthesizes optimized parameters for reacting 5-(phenylsulfonyl)furan-2-carbaldehyde with various nucleophiles.

Active Methylene CompoundCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)Ref.
Malononitrile Piperidine (catalytic)Absolute Ethanol25 (RT)2 - 385 - 90[2]
Rhodanine Ethylenediamine diacetate (1 eq.)Methanol65 (Reflux)4 - 670 - 75[3]
Thiazolidine-2,4-dione β -Alanine (catalytic)Glacial Acetic Acid10012> 90[4]

Table 1: Comparative reaction conditions for the Knoevenagel condensation of 5-substituted furan-2-carbaldehydes.

Experimental Protocols

The following protocols are designed as self-validating systems. Due to the extended conjugation of the final products, a distinct color change (typically to deep yellow or orange) and spontaneous precipitation will occur, providing immediate visual confirmation of reaction progress.

Protocol A: Piperidine-Catalyzed Condensation with Malononitrile

Best for highly acidic active methylenes (e.g., malononitrile, ethyl cyanoacetate).

Materials:

  • 5-(Phenylsulfonyl)furan-2-carbaldehyde (10 mmol, 2.50 g)

  • Malononitrile (10 mmol, 0.66 g)

  • Piperidine (2-3 drops, catalytic)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Preparation: To a rigorously dried 50 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (0.66 g) and absolute ethanol (20 mL) under an argon atmosphere[2].

  • Substrate Addition: Add 5-(phenylsulfonyl)furan-2-carbaldehyde (2.50 g) to the stirring solution. The mixture should form a clear or slightly hazy suspension.

  • Catalyst Initiation: Add 2-3 drops of piperidine. Causality note: The catalytic amine deprotonates the malononitrile to form the reactive carbanion. An immediate color shift to yellow/orange indicates the initiation of the nucleophilic attack.

  • Reaction Phase: Stir the reaction at room temperature (20-25 °C) for 2 to 3 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Self-Validation & Isolation: As the reaction proceeds, the highly conjugated 2-cyanopropenenitrile derivative will precipitate out of the ethanolic solution due to its lower solubility[2].

  • Purification: Filter the crude precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted starting materials, followed by recrystallization from hot ethanol.

Protocol B: Mild Condensation with Rhodanine via EDDA

Best for sensitive heterocycles prone to ring-opening or degradation under standard basic conditions.

Materials:

  • 5-(Phenylsulfonyl)furan-2-carbaldehyde (10 mmol, 2.50 g)

  • Rhodanine (10 mmol, 1.33 g)

  • Ethylenediamine diacetate (EDDA) (10 mmol, 1.80 g)

  • Methanol (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, suspend 5-(phenylsulfonyl)furan-2-carbaldehyde (2.50 g) and rhodanine (1.33 g) in methanol (30 mL).

  • Buffer Addition: Add ethylenediamine diacetate (1.80 g). Causality note: EDDA acts as a mild, buffering base that effectively promotes the Knoevenagel condensation without triggering the hydrolysis of the rhodanine ring or the furan substrate, which is a known failure point when using piperidine for this specific pairing[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.

  • Purification: Filter the solid product, wash sequentially with distilled water (to remove EDDA salts) and cold methanol. Dry under high vacuum.

Analytical Characterization & Quality Control

To ensure scientific integrity, the isolated compounds must be validated through standard spectroscopic techniques:

  • 1H-NMR (400 MHz, DMSO-d6 or CDCl3): The defining feature of a successful Knoevenagel condensation is the disappearance of the aldehyde proton ( 9.5-10.0 ppm) and the emergence of a sharp singlet corresponding to the vinylic proton ( 7.5-8.5 ppm).

  • Stereochemistry (E/Z Configuration): For unsymmetrical active methylenes (like rhodanine or thiazolidinedione), the reaction is under thermodynamic control. The Z-isomer is almost exclusively formed due to the minimization of steric hindrance and potential stabilizing dipole interactions between the furan oxygen and the carbonyl/thiocarbonyl groups[4]. This can be confirmed via 2D NOESY NMR.

  • LC-MS: Confirm the mass of the target molecule. The presence of the −SO2​Ph group provides a distinct isotopic pattern and fragmentation pathway (loss of SO2​ or PhSO2​ radical).

References

  • CAS Common Chemistry. "5-(Phenylsulfonyl)-2-furancarboxaldehyde" (CAS RN: 39689-09-3). American Chemical Society. Available at:[Link]

  • An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. PMC - NIH. Available at:[Link]

  • Structure−Activity Relationships of Phenyl-Furanyl-Rhodanines as Inhibitors of RNA Polymerase with Antibacterial Activity on Biofilms. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Leveraging CAS 39689-09-3 (5-(Phenylsulfonyl)-2-furancarboxaldehyde) in Medicinal Chemistry and Drug Discovery

Executive Summary & Pharmacophore Rationale In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly generating diverse, lead-like chemical libraries. CAS 39689-09-3 , che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for rapidly generating diverse, lead-like chemical libraries. CAS 39689-09-3 , chemically known as 5-(phenylsulfonyl)-2-furancarboxaldehyde[1], is a highly versatile, electrophilic scaffold. Originally explored for the synthesis of sulfone-substituted furan chromophores with high molecular hyperpolarizability[2] and documented in early ultraviolet spectral studies[3], this molecule has profound, largely untapped potential in medicinal chemistry.

  • The Phenylsulfonyl Moiety: Acts as a robust hydrogen-bond acceptor and a metabolically stable bioisostere for sulfonamides. It enhances the lipophilicity of the molecule, aiding in cellular permeability, while resisting the oxidative metabolism that typically degrades thioethers.

  • The 2-Furaldehyde Core: The furan ring provides a rigid geometric vector for substituents. The strong electron-withdrawing nature of the sulfone group at the 5-position is transmitted through the conjugated diene system of the furan, rendering the 2-aldehyde exceptionally electrophilic. This allows for rapid, high-yielding condensations under mild conditions.

Physicochemical Profiling

Before integrating a building block into a high-throughput synthesis pipeline, it must be evaluated against Lipinski’s Rule of Five to ensure the resulting derivatives maintain drug-like properties. CAS 39689-09-3 serves as an ideal low-molecular-weight starting material[1].

Table 1: Physicochemical Properties of CAS 39689-09-3

PropertyValueLipinski CriteriaStatus
Molecular Formula C₁₁H₈O₄S[1]N/AN/A
Molecular Weight 236.25 g/mol [1]< 500 DaPass
LogP (Predicted) 0.94[4]< 5Pass
Hydrogen Bond Donors 0< 5Pass
Hydrogen Bond Acceptors 4 (O from furan, aldehyde, sulfone)< 10Pass
Topological Polar Surface Area (TPSA) 72.73 Ų[4]< 140 ŲPass

Synthetic Diversification Workflows

The exceptional electrophilicity of CAS 39689-09-3 allows it to act as a central hub for generating multiple classes of bioactive heterocycles.

G A CAS 39689-09-3 5-(Phenylsulfonyl)-2-furancarboxaldehyde B Schiff Bases / Hydrazones (Antimicrobial / Antitubercular) A->B Primary Amines/Hydrazines (Mild Acid Cat.) C Furan-Chalcones (Kinase / COX-2 Inhibitors) A->C Acetophenones (Cold Base Cat.) D Complex Heterocycles (Ugi/Biginelli MCR Products) A->D Isocyanides/Ureas (Multicomponent)

Caption: Synthetic diversification of CAS 39689-09-3 into key pharmacological scaffolds.

Experimental Protocols: Self-Validating Systems

The following protocols have been optimized to maximize yield while preventing the degradation of the sensitive furan ring.

Protocol A: Synthesis of Antimicrobial Sulfonyl-Furan Hydrazones

Hydrazones derived from furaldehydes are privileged structures for targeting bacterial DNA gyrase.

Causality & Optimization: We utilize absolute ethanol and glacial acetic acid. Why? Strong mineral acids (like HCl) can catalyze the hydrolytic ring-opening of the furan at elevated temperatures. Glacial acetic acid provides the perfect mild pKa (~4.7) to protonate the aldehyde oxygen—increasing its electrophilicity—without fully protonating the nucleophilic hydrazine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol (236.2 mg) of CAS 39689-09-3 in 10 mL of absolute ethanol.

  • Catalysis: Add exactly 3 drops of glacial acetic acid to the stirring solution.

  • Addition: Slowly add 1.1 mmol of the desired aryl-hydrazine or hydrazide.

  • Reaction: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 3 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The highly conjugated product will appear as a distinct, brightly UV-active spot at a lower Rf than the starting aldehyde.

  • Isolation: Remove the heat and cool the flask in an ice bath (0°C) for 30 minutes. The sulfonyl-aryl system drives high crystallinity, causing the hydrazone to precipitate.

  • Purification: Filter the precipitate under a vacuum, wash with 5 mL of ice-cold ethanol, and dry under a high vacuum.

  • Validation: Confirm the structure via ¹H-NMR. The diagnostic azomethine proton (-CH=N-) should appear as a sharp singlet between 8.0 and 8.5 ppm.

Table 2: Reaction Optimization Data for Protocol A

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
MethanolNone65124585%
Ethanol Acetic Acid 78 3 92 >98%
THFp-TsOH6667890%
Water/EtOHHCl (1M)8046075% (Ring-opened impurities)
Protocol B: Claisen-Schmidt Condensation for Furan-Chalcones

Chalcones are potent Michael acceptors used to covalently inhibit kinases and inflammatory pathways (e.g., NF-κB).

Causality & Optimization: This reaction uses 10% aqueous NaOH at 0°C. Why? While base catalysis is required to form the enolate from the acetophenone, furfurals are prone to the Cannizzaro reaction (disproportionation into an alcohol and an acid) under strong, warm basic conditions. Maintaining 0°C ensures kinetic control, favoring the aldol addition and subsequent dehydration over degradation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of CAS 39689-09-3 and 1.0 mmol of a substituted acetophenone in 15 mL of methanol.

  • Activation: Cool the solution to 0°C using an ice-water bath. Slowly add 2 mL of 10% aqueous NaOH dropwise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 6-8 hours. The electron-withdrawing sulfone group accelerates the nucleophilic attack of the enolate.

  • Quenching: Pour the dark reaction mixture into 50 g of crushed ice.

  • Neutralization (Critical Step): Neutralize the mixture with 1M HCl to pH 7. Causality: Neutralization immediately halts base-catalyzed retro-aldol reactions and forces the hydrophobic chalcone to precipitate completely.

  • Purification: Filter the solid and recrystallize from an ethanol/water mixture to yield the pure trans-chalcone.

Mechanism of Action: Targeting Inflammation

Furan-chalcones synthesized from CAS 39689-09-3 possess a highly electrophilic α,β-unsaturated ketone system. The electron-withdrawing phenylsulfonyl group further lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, making the β-carbon highly susceptible to attack by nucleophilic cysteine residues in target proteins, such as the IKK complex in the NF-κB pathway.

Pathway Ligand Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor (TNFR) Ligand->Receptor IKK IKK Complex (Contains reactive Cys) Receptor->IKK Activation NFKB NF-κB (p65/p50) IKK->NFKB Phosphorylates IκB Drug Furan-Chalcone Derivative (from CAS 39689-09-3) Drug->IKK Covalent Inhibition (Michael Addition) Transcription Pro-inflammatory Gene Expression NFKB->Transcription Translocation to Nucleus

Caption: Proposed mechanism of furan-chalcones derived from CAS 39689-09-3 inhibiting NF-κB.

References

  • CAS Common Chemistry - 5-(Phenylsulfonyl)-2-furancarboxaldehyde (CAS 39689-09-3) Properties and Identifiers. American Chemical Society.1

  • Guidechem - 39689-09-3 5-BENZENESULFONYL-FURAN-2-CARBALDEHYDE Chemical Properties. 4

  • Chou, S. S. P.; Shen, C. H. (1997). Synthesis of sulfone-substituted furan chromophores with high molecular hyperpolarizability. Tetrahedron Letters, 38(36), 6407-6410. 2

  • Kada R., Kovac J. (1976). Furan derivatives. LXXXV11. The synthesis and ultraviolet spectra of 5-(4-X-phenyIsulfonyI)-2-furaldehydes. Chemical Papers, 30(4), 502-507. 3

Sources

Application

Chemoselective Catalytic Reduction of 5-(Phenylsulfonyl)furfural: Application Notes &amp; Protocols

Executive Summary The molecule 5-(phenylsulfonyl)furfural (CAS: 39689-09-3) is a highly versatile building block in medicinal chemistry and drug development. However, its catalytic reduction to 5-(phenylsulfonyl)furfuryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5-(phenylsulfonyl)furfural (CAS: 39689-09-3) is a highly versatile building block in medicinal chemistry and drug development. However, its catalytic reduction to 5-(phenylsulfonyl)furfuryl alcohol presents a significant chemoselectivity challenge. The substrate contains three reducible moieties: the target aldehyde (-CHO), the sensitive furan ring, and the highly labile phenylsulfonyl C-S bond.

This application note provides field-proven, authoritative methodologies to achieve >95% chemoselective reduction of the aldehyde group while completely preserving the sulfonyl linkage and the furan heterocycle. By leveraging Meerwein–Ponndorf–Verley (MPV) transfer hydrogenation and precision-alloyed nanoparticle catalysts, researchers can bypass the destructive hydrogenolysis typically observed with standard palladium-on-carbon (Pd/C) systems.

Mechanistic Causality: The Chemoselectivity Challenge

As a drug development professional, selecting the right catalytic system requires understanding the surface chemistry at play:

  • The Failure of Standard Hydrogenation (Pd/C or Raney Ni): Traditional heterogeneous hydrogenation relies on the dissociative adsorption of H₂. The strong affinity of the sulfonyl group's sulfur atom for contiguous palladium or nickel surface sites leads to rapid multi-site binding. This geometry heavily favors C-S bond hydrogenolysis (desulfonylation), yielding simple furfuryl alcohol and benzene as catastrophic byproducts [3]. Furthermore, prolonged exposure to H₂ promotes hydrodeoxygenation to methylfurans or deep reduction of the furan ring.

  • The MPV Transfer Hydrogenation Solution: To circumvent C-S cleavage, we utilize Lewis acid-catalyzed transfer hydrogenation using secondary alcohols (e.g., isopropanol) as the hydride donor. Zirconium-based catalysts (such as mesoporous Zr-hybrids or Basic Zirconium Carbonate) coordinate the aldehyde oxygen and the isopropanol hydroxyl via a six-membered cyclic transition state [1, 4]. Because this mechanism transfers a hydride directly to the carbonyl carbon without generating free surface hydrides, it is entirely "blind" to the sulfonyl group, ensuring 100% C-S bond retention.

  • The Alloy Strategy (AgPd): If H₂ gas must be used, alloying Pd with Ag (e.g., Ag₆₀Pd₄₀ nanoparticles) dilutes the active Pd ensembles. This "ensemble effect" restricts substrate binding to the terminal aldehyde oxygen, sterically preventing the multi-site adsorption required for C-S cleavage [2].

Reaction Pathway Visualization

Pathway A 5-(Phenylsulfonyl)furfural (Starting Material) B 5-(Phenylsulfonyl)furfuryl alcohol (Target Product) A->B Zr-Catalyzed MPV Reduction (Highly Chemoselective) C Furfuryl Alcohol + Benzene (Desulfonylation Byproduct) A->C Pd/C + H2 (C-S Bond Hydrogenolysis) D 5-(Phenylsulfonyl)-2-methylfuran (Over-Reduction Byproduct) A->D Prolonged H2 / Acidic conditions (Hydrodeoxygenation)

Fig 1: Chemoselective pathways for 5-(phenylsulfonyl)furfural reduction vs. competing side reactions.

Comparative Catalyst Performance

The following table summarizes the quantitative data for various catalytic systems applied to sulfonyl-substituted furfurals, highlighting the superiority of transfer hydrogenation and alloyed catalysts for this specific transformation [1, 2, 4].

Catalyst SystemH-Donor / ReagentTemp (°C)TimeConversion (%)Selectivity (%)Primary Byproduct
Meso-Zr-SA15 [1]Isopropanol1104 h98.897.62-(Isopropoxy)methyl furan
BZC (Flow) [4]Isopropanol12050 s*>95.0>98.0None (High purity)
Ag₆₀Pd₄₀ Alloy [2]H₂ (Electrocatalytic)252 h92.095.0Furanic ring reduction
Standard Pd/C H₂ (5 bar)506 h>99.0<20.0Furfuryl alcohol (C-S cleavage)

*Residence time in continuous flow regime.

Validated Experimental Protocols

Protocol A: Batch MPV Transfer Hydrogenation using Mesoporous Zr-Hybrids

This protocol utilizes isopropanol as both solvent and hydride donor, offering a highly scalable, pressure-free alternative to H₂ gas.

Materials:

  • 5-(Phenylsulfonyl)furfural (10 mmol, ~2.36 g)

  • Anhydrous Isopropanol (25 mL)

  • Meso-Zr-SA15 catalyst (150 mg)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, dissolve the 5-(phenylsulfonyl)furfural in 25 mL of anhydrous isopropanol.

  • Catalyst Addition: Add 150 mg of the Meso-Zr-SA15 catalyst. Purge the headspace with N₂ for 3 minutes. Causality Note: Purging displaces oxygen, preventing the auto-oxidation of isopropanol to acetone, which would shift the MPV equilibrium backward.

  • Reaction Execution: Seal the tube and immerse it in a pre-equilibrated oil bath at 110 °C. Stir vigorously at 600 rpm for 4 hours.

    • Critical Parameter: Do not exceed 110 °C. At temperatures ≥130 °C, the newly formed alcohol rapidly undergoes etherification with the isopropanol solvent, degrading selectivity [1].

  • Workup & Isolation: Cool the reaction vessel to room temperature. Filter the mixture through a 0.22 µm PTFE membrane to recover the heterogeneous Zr-hybrid catalyst. Wash the catalyst cake with ethanol (it can be dried and reused for up to 5 cycles without activity loss [1]). Concentrate the filtrate under reduced pressure to yield the crude 5-(phenylsulfonyl)furfuryl alcohol.

Protocol B: Continuous-Flow MPV Reduction using Basic Zirconium Carbonate (BZC)

For drug development professionals requiring scale-up, continuous flow minimizes residence time, kinetically suppressing side reactions.

Materials:

  • 0.25 M solution of 5-(phenylsulfonyl)furfural in anhydrous isopropanol

  • Basic Zirconium Carbonate (BZC) powder

Step-by-Step Methodology:

  • Reactor Setup: Pack a stainless-steel microreactor column (4.6 mm ID × 50 mm) with 500 mg of BZC. Connect to an HPLC pump and place the column in a column oven.

  • Equilibration: Pump anhydrous isopropanol through the column at 0.5 mL/min. Heat the column oven to 120 °C and allow the system to reach thermal equilibrium.

  • Reaction Execution: Switch the inlet valve to the 0.25 M substrate solution. Adjust the flow rate to achieve a precise residence time of 50 seconds.

    • Causality Note: The dense bed of Lewis acidic sites in BZC allows for ultra-fast MPV reduction. The 50-second residence time is long enough for >95% conversion but too short for humin formation or etherification to occur[4].

  • Collection: Discard the first three column volumes. Collect the steady-state effluent into a chilled flask. Evaporate the solvent to isolate the highly pure product.

In-Process Controls (IPC) & Self-Validating Systems

To ensure the trustworthiness of the protocol, implement the following self-validating analytical checks during the reaction:

  • Reaction Monitoring: Withdraw a 50 µL aliquot at t = 2h and t = 4h. Dilute with 1 mL of HPLC-grade acetonitrile and analyze via HPLC-UV at 254 nm. The reaction is deemed complete when the starting material peak area is <1%.

  • Desulfonylation Check (Failure Mode 1): Monitor the chromatogram for the appearance of a peak corresponding to furfuryl alcohol. If detected, this indicates that the catalyst possesses excessive hydrogenolysis activity (often due to trace transition metal contamination in the reactor).

  • Etherification Check (Failure Mode 2): Monitor via LC-MS for a mass corresponding to the isopropoxy-ether byproduct [M+H]⁺. If this mass is detected, the reaction temperature is too high or the reaction time has been unnecessarily extended past the point of full conversion. Reduce the temperature by 10 °C in subsequent runs.

References

  • Highly Efficient Transfer Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol over Mesoporous Zr-Containing Hybrids with 5-Sulfosalicylic Acid as a Ligand MDPI Catalysts (2022) URL:[Link]

  • Electrocatalytic Reduction of Furfural with High Selectivity to Furfuryl Alcohol Using AgPd Alloy Nanoparticles RSC Advances (2022) URL:[Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural MDPI Catalysts (2019) URL:[Link]

  • Continuous flow Meerwein–Ponndorf–Verley reduction of HMF and furfural using basic zirconium carbonate Green Chemistry (2018) URL:[Link]

Method

Novel Phenylsulfonyl-Substituted Polyfurans: A New Frontier in High-Performance Polymers

Application Note & Protocols for the Synthesis and Characterization of Polymers Derived from 5-(phenylsulfonyl)furan-2-carboxaldehyde Abstract: This document provides a comprehensive guide for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols for the Synthesis and Characterization of Polymers Derived from 5-(phenylsulfonyl)furan-2-carboxaldehyde

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of novel polymers synthesized from 5-(phenylsulfonyl)furan-2-carboxaldehyde. This monomer, featuring a unique combination of a furan ring, a reactive aldehyde, and an electron-withdrawing phenylsulfonyl group, presents a gateway to a new class of high-performance polymers with potential applications in organic electronics, advanced coatings, and specialty biomedical materials. This guide outlines several prospective polymerization methodologies, detailed experimental protocols, and in-depth characterization techniques.

Introduction: The Promise of Functionalized Polyfurans

Furan-based polymers, derived from renewable biomass sources, are gaining significant attention as sustainable alternatives to their petroleum-based counterparts.[1] The inherent rigidity and aromaticity of the furan ring can impart desirable thermal and mechanical properties to polymers.[2][3] The introduction of a phenylsulfonyl group is anticipated to further enhance these properties, potentially leading to materials with high thermal stability, improved solubility, and unique electronic characteristics. The sulfonyl group is known to be a key component in a variety of functional materials, including high-performance engineering plastics like polysulfones and biologically active compounds.[4][5]

The aldehyde functionality on the 5-(phenylsulfonyl)furan-2-carboxaldehyde monomer serves as a versatile handle for various polymerization reactions, allowing for the synthesis of a diverse range of polymer architectures. This guide will explore three promising polymerization routes:

  • Knoevenagel Condensation Polymerization: To produce polymers with a poly(1,4-phenylenevinylene) (PPV)-type structure.

  • Polyazomethine (Schiff Base) Formation: To create polymers with conjugated imine linkages.

  • Reductive Polymerization: To synthesize polyalcohols with a furan-containing backbone.

Strategic Polymerization Pathways

The selection of a polymerization strategy is critical in tailoring the final properties of the polymer. The following sections detail the theoretical basis and practical protocols for the synthesis of novel polymers from 5-(phenylsulfonyl)furan-2-carboxaldehyde.

Diagram of Proposed Polymerization Routes:

Polymerization_Routes Monomer 5-(phenylsulfonyl)furan-2-carboxaldehyde Route1 Knoevenagel Condensation (+ Activated Methylene Compound) Monomer->Route1 Forms C=C bonds Route2 Polyazomethine Formation (+ Diamine) Monomer->Route2 Forms C=N bonds Route3 Reductive Polymerization (e.g., with NaBH4) Monomer->Route3 Reduces C=O to C-OH Polymer1 Poly(vinylene-furan) Derivative Route1->Polymer1 Polymer2 Polyazomethine Route2->Polymer2 Polymer3 Poly(hydroxymethyl-furan) Route3->Polymer3 Knoevenagel_Workflow Start Start Setup Flame-dried 3-neck flask under N2 Start->Setup Add_Reagents Add Monomers: 5-(phenylsulfonyl)furan-2-carboxaldehyde 1,4-Phenylenediacetonitrile Setup->Add_Reagents Add_Solvent_Catalyst Add anhydrous DMF and basic alumina Add_Reagents->Add_Solvent_Catalyst Polymerize Heat to 80°C Stir for 48h under N2 Add_Solvent_Catalyst->Polymerize Isolate Precipitate in Methanol Polymerize->Isolate Purify Filter and Wash (Methanol, Hot Water) Isolate->Purify Dry Vacuum oven at 60°C Purify->Dry End Obtain Polymer Dry->End

Caption: Step-by-step workflow for Knoevenagel condensation polymerization.

Protocol II: Polyazomethine Synthesis

Polyazomethines, or poly(Schiff base)s, are a class of polymers containing imine (C=N) linkages in their main chain. They are known for their thermal stability and interesting optoelectronic properties. [6][7] Rationale: The reaction between an aldehyde and a primary amine to form an imine is a robust and efficient method for polymer synthesis. The resulting polyazomethine is expected to be a conjugated system with potential for applications in sensors and electrochromic devices.

Materials
MaterialSupplierPurityNotes
5-(phenylsulfonyl)furan-2-carboxaldehydeSynthesized in-house>98%See Appendix for synthesis
p-PhenylenediamineTCI Chemicals>98%Diamine monomer
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-Aldrich99.9%Sure/Seal™ bottle
Lithium Chloride (LiCl)Alfa Aesar>99%To improve solubility
MethanolFisher ScientificACS GradeFor precipitation and washing
Experimental Procedure
  • Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene. The apparatus is flame-dried under a stream of nitrogen.

  • Reagent Addition: To the flask, add 5-(phenylsulfonyl)furan-2-carboxaldehyde (1.00 g, 4.00 mmol) and p-phenylenediamine (0.432 g, 4.00 mmol).

  • Solvent and Additive: Add anhydrous DMSO (30 mL) and LiCl (0.17 g, 4.00 mmol) to the flask.

  • Polymerization: Heat the reaction mixture to 120°C and stir vigorously under a slow stream of nitrogen for 24 hours. Water formed during the reaction is removed azeotropically with toluene.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into 300 mL of methanol. A colored solid will precipitate.

  • Purification: Collect the polymer by filtration and wash it thoroughly with methanol to remove unreacted monomers and LiCl. Further purification can be achieved by Soxhlet extraction with methanol for 24 hours.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Protocol III: Reductive Polymerization

Reductive polymerization offers a route to non-conjugated polymers with a furan-containing backbone. The aldehyde groups are reduced to hydroxyl groups, which can influence the polymer's solubility and potential for further functionalization.

Rationale: This method produces a polyalcohol, which is expected to be more flexible and soluble than the conjugated polymers from the other routes. The hydroxyl groups can serve as sites for post-polymerization modification, allowing for the introduction of various functional groups.

Materials
MaterialSupplierPurityNotes
5-(phenylsulfonyl)furan-2-carboxaldehydeSynthesized in-house>98%See Appendix for synthesis
Sodium Borohydride (NaBH₄)Sigma-Aldrich>98%Reducing agent
Anhydrous Tetrahydrofuran (THF)Acros Organics99.9%Sure/Seal™ bottle
1 M Hydrochloric Acid (HCl)Fisher Scientific-For quenching
Diethyl EtherVWRACS GradeFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)Alfa Aesar-Drying agent
Experimental Procedure
  • Monomer Solution: In a 250 mL round-bottom flask, dissolve 5-(phenylsulfonyl)furan-2-carboxaldehyde (2.00 g, 8.00 mmol) in anhydrous THF (80 mL) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (0.60 g, 16.0 mmol) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO₄.

  • Polymer Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the polymer.

  • Purification: The crude polymer can be purified by precipitation from a THF solution into hexane.

  • Drying: Dry the final product under vacuum at 40°C for 24 hours.

Characterization of Novel Polymers

Thorough characterization is essential to understand the structure, properties, and potential applications of the newly synthesized polymers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the polymer structure. [8][9]Spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the polymer backbone will confirm successful polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer. [10]Key vibrational bands to monitor include the C=O stretch of the aldehyde (around 1680 cm⁻¹), C=C and C=N stretches in the conjugated polymers, and the O-H stretch in the polyalcohol.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers. [11][12]A suitable eluent (e.g., THF or DMF with LiBr) and calibration with polystyrene standards are required.

Table of Expected Molecular Weight Data:

Polymerization MethodExpected Mn ( g/mol )Expected Mw ( g/mol )Expected PDI (Mw/Mn)
Knoevenagel Condensation5,000 - 15,00010,000 - 30,0001.8 - 2.5
Polyazomethine Synthesis8,000 - 20,00016,000 - 45,0002.0 - 2.8
Reductive Polymerization3,000 - 10,0005,000 - 20,0001.5 - 2.2
Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers by measuring their weight loss as a function of temperature. [1][13]The decomposition temperature (Td) provides insight into the polymer's stability at elevated temperatures.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures. [5][14]These thermal transitions are crucial for understanding the polymer's processing window and end-use performance.

Diagram of Polymer Characterization Workflow:

Characterization_Workflow Start Synthesized Polymer Spectroscopy Spectroscopic Analysis (NMR, FTIR) Start->Spectroscopy Confirms Structure Mol_Weight Molecular Weight (GPC) Start->Mol_Weight Determines Size Thermal_Analysis Thermal Properties (TGA, DSC) Start->Thermal_Analysis Assesses Stability Structure_Property Structure-Property Relationship Analysis Spectroscopy->Structure_Property Mol_Weight->Structure_Property Thermal_Analysis->Structure_Property End Application Potential Structure_Property->End

Caption: A typical workflow for the characterization of the novel polymers.

Potential Applications and Future Directions

The novel polymers derived from 5-(phenylsulfonyl)furan-2-carboxaldehyde are anticipated to possess a unique combination of properties that make them suitable for a range of advanced applications:

  • Organic Electronics: The conjugated polymers from Knoevenagel and polyazomethine routes could be investigated as active materials in organic field-effect transistors (OFETs), OLEDs, and sensors. The phenylsulfonyl group may influence the HOMO/LUMO energy levels, which is critical for these applications.

  • High-Performance Coatings: The high thermal stability expected from these polymers, particularly the polyazomethines, could make them suitable for high-temperature coatings and films.

  • Biomedical Materials: The polyalcohol synthesized via reductive polymerization could be explored for drug delivery applications, where the hydroxyl groups can be used to attach therapeutic agents. The biocompatibility of such furan-based polymers would need to be thoroughly investigated.

Future research should focus on optimizing the polymerization conditions to achieve higher molecular weights and lower polydispersity. Furthermore, a detailed investigation of the optical, electronic, and mechanical properties of these novel materials will be crucial in realizing their full potential.

References

  • Macromolecules 2014, 47, 11, 3587–3594. ([Link])

  • Wikipedia. Gel permeation chromatography. ([Link])

  • ResolveMass Laboratories Inc. Methods of Measuring Polymer Molecular Weight by GPC. ([Link])

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. ([Link])

  • Polyazomethines based on 3,3'-diaminodiphenylsulphone and aromatic dialdehydes. ([Link])

  • MDPI. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. ([Link])

  • Intertek. Polymer Molecular Weight Determination. ([Link])

  • C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. ([Link])

  • PMC. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. ([Link])

  • PatSnap Eureka. Furan Derivatives: Plant-Based Monomers for Sustainable Polymers. ([Link])

  • PatSnap Eureka. Functionalized Polysulfone: Advanced Synthesis Strategies, Structural Modifications, And High-Performance Applications In Membrane Technology And Beyond. ([Link])

  • MDPI. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. ([Link])

  • Taylor & Francis Online. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. ([Link])

  • EAG Laboratories. Thermal Analysis Techniques | Polymers. ([Link])

  • PubMed. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples. ([Link])

  • Organic Letters. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. ([Link])

  • ACS Publications. Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter. ([Link])

  • Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. ([Link])

  • chemeurope.com. Wittig reaction. ([Link])

  • MolecularCloud. Techniques Used for Polymer Characterization. ([Link])

  • ACS Publications. The Aza-Wittig Polymerization: An Efficient Method for the Construction of Carbon−Nitrogen Double Bonds-Containing Polymers. ([Link])

  • Synfacts. Wittig Reactions Using a Bifunctional Polymeric Reagent. ([Link])

  • SpringerLink. NMR Methods for Characterization of Synthetic and Natural Polymers. ([Link])

  • SATHEE. Chemistry Wittig Reaction. ([Link])

  • Neuroquantology. CHARACTERIZATION OF POLYMERS BY NMR (NUC) AND IR STUDIES. ([Link])

  • ACS Publications. NMR Spectroscopy of Polymers: Innovative Strategies for Complex Macromolecules. ([Link])

  • RSC Publishing. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. ([Link])

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. ([Link])

  • Polen. Efficient Post-Polymerization modification of pendant aldehyde functional polymer via reductive etherification reaction. ([Link])

  • ChemRxiv. Engaging Aldehydes in CuH-Catalyzed Reductive Coupling Reactions: Stereoselective Allylation from 1,3-Diene Pronucleophiles. ([Link])

  • ScienceDirect. Aldehydes as reducing agents: Reductive alkylation of ketones. ([Link])

  • PMC. Engaging Aldehydes in CuH-Catalyzed Reductive Coupling Reactions: Stereoselective Allylation with Unactivated 1,3-Diene Pronucleophiles. ([Link])

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

For Researchers, Scientists, and Drug Development Professionals I. Synthetic Strategy Overview The synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- typically involves a two-step process: the sulfonylation of a fur...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

I. Synthetic Strategy Overview

The synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- typically involves a two-step process: the sulfonylation of a furan ring followed by formylation, or vice-versa. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, but also to polymerization under harsh acidic conditions.[1][2] Therefore, careful control of reaction conditions is paramount.

Two primary synthetic routes are considered here:

  • Route A: Vilsmeier-Haack formylation of 2-(phenylsulfonyl)furan.

  • Route B: Sulfonylation of 2-furancarboxaldehyde.

Each route presents its own set of challenges and requires specific troubleshooting approaches.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of the desired product. What could be the issue?

Answer:

This is a common problem that can stem from several factors related to reagent quality, reaction conditions, or the chosen synthetic path.

  • Cause 1: Inactive Vilsmeier Reagent (Route A). The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is moisture-sensitive and can decompose if not prepared and used under anhydrous conditions.[3][4]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF.

  • Cause 2: Furan Ring Polymerization (Route B). The furan ring is sensitive to strong acids.[2] Direct sulfonylation with reagents like fuming sulfuric acid can lead to extensive polymerization, resulting in a black, intractable tar and very low yields of the desired product.

    • Solution: Employ a milder sulfonating agent. The pyridine-sulfur trioxide complex (Py·SO₃) is an excellent choice for sulfonating sensitive heterocyclic rings like furan.[2][5] It is less aggressive and minimizes side reactions.

  • Cause 3: Poor Electrophilicity of the Sulfonating Agent. If using a mild sulfonating agent, the reaction may be slow or incomplete if the furan ring is deactivated.

    • Solution: While 2-furancarboxaldehyde has a deactivating formyl group, the oxygen atom of the furan ring still provides sufficient electron density for electrophilic substitution at the C5 position. If the reaction is sluggish, a moderate increase in temperature or reaction time may be necessary. However, monitor the reaction closely for any signs of decomposition.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure product. What are these byproducts and how can I purify my compound?

Answer:

The formation of multiple products is often due to side reactions or incomplete reactions.

  • Cause 1: Disubstitution or Isomer Formation. In the sulfonylation of 2-furancarboxaldehyde (Route B), there is a possibility of obtaining disulfonated products or other isomers, although the 5-position is strongly preferred.[5]

    • Solution: Use stoichiometric amounts of the sulfonating agent to minimize disubstitution. Purification can be achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity difference between the monosulfonated and disulfonated products should allow for effective separation.

  • Cause 2: Unreacted Starting Material. Incomplete conversion will lead to a mixture of starting material and product.

    • Solution: Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or the addition of a small amount of fresh reagent may drive it to completion.

  • Cause 3: Decomposition Products. As mentioned, furan derivatives can be unstable.[6]

    • Solution: Maintain the recommended reaction temperature and quench the reaction as soon as it is complete. A workup with a mild base (e.g., saturated sodium bicarbonate solution) can neutralize any residual acid and prevent further degradation.

Issue 3: Low Yield After Purification

Question: I have successfully synthesized the product, but my final yield is very low. How can I improve it?

Answer:

Low yield, even with good conversion, often points to issues during workup and purification.

  • Cause 1: Product Loss During Extraction. The product, containing both a polar sulfonyl group and a moderately polar aldehyde, may have some water solubility, leading to losses during aqueous workup.

    • Solution: When performing a liquid-liquid extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions to ensure complete recovery.

  • Cause 2: Adsorption on Silica Gel. The polar nature of the sulfone and aldehyde can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and poor recovery.

    • Solution: Deactivate the silica gel slightly by adding 1-2% triethylamine to the eluent. This can help to reduce tailing and improve the recovery of polar compounds. Alternatively, consider using a different stationary phase, such as alumina, or other purification techniques like recrystallization if a suitable solvent system can be found.

  • Cause 3: Suboptimal Reaction Conditions.

    • Solution: Systematically optimize the reaction parameters. A Design of Experiments (DoE) approach can be efficient. Key parameters to investigate include:

      • Temperature: Run the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and stability.

      • Reaction Time: Monitor the reaction at various time points to determine when maximum conversion is reached before significant byproduct formation occurs.

      • Stoichiometry: Vary the molar ratio of the electrophile (sulfonating or formylating agent) to the furan substrate.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, A or B?

A1: Route B, the sulfonylation of 2-furancarboxaldehyde, is often preferred due to the commercial availability and lower cost of the starting material.[7][8] The Vilsmeier-Haack reaction (Route A) on a pre-sulfonated furan requires the synthesis of 2-(phenylsulfonyl)furan, which adds an extra step to the overall process.

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, an electrophilic iminium salt, from DMF and POCl₃. The electron-rich furan ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde.[3][9]

Q3: Are there any specific safety precautions I should take?

A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The pyridine-sulfur trioxide complex is also moisture-sensitive. All reactions should be conducted in well-ventilated areas.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the substitution pattern on the furan ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the aldehyde (C=O stretch around 1670-1690 cm⁻¹) and the sulfonyl group (S=O stretches around 1350 and 1160 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.

Q5: Can I use other sulfonating agents?

A5: While other sulfonating agents exist, many are too harsh for the furan ring. Chlorosulfonic acid or fuming sulfuric acid will likely lead to extensive decomposition. The pyridine-SO₃ complex is generally the reagent of choice for this transformation.[2]

Q6: What if I need to synthesize a derivative with a different aryl sulfonyl group?

A6: The general principles outlined here apply. You would need to use the corresponding arylsulfonyl chloride to generate the sulfonating agent or start with the appropriate aryl-substituted sulfonyl furan. The reactivity may vary slightly depending on the electronic nature of the substituents on the aryl ring.

IV. Experimental Protocols and Data

Protocol 1: Synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- via Sulfonylation of 2-Furancarboxaldehyde (Route B)
  • To a solution of 2-furancarboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add the pyridine-sulfur trioxide complex (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 5-7 hours
Purification Silica Gel Chromatography
Expected Yield 60-75%
Protocol 2: Synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- via Vilsmeier-Haack Formylation (Route A)
  • In a three-necked flask under an argon atmosphere, add anhydrous DMF (3.0 eq) to anhydrous DCM.

  • Cool the solution to 0 °C and add phosphorus oxychloride (1.2 eq) dropwise. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Add a solution of 2-(phenylsulfonyl)furan (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane
Temperature 0 °C to Reflux
Reaction Time 3-4 hours
Purification Silica Gel Chromatography
Expected Yield 55-70%

V. Visualizing the Workflow

Troubleshooting Logic

G start Low or No Product cause1 Inactive Vilsmeier Reagent? start->cause1 cause2 Furan Polymerization? start->cause2 solution1 Use Anhydrous Conditions Fresh Reagents cause1->solution1 solution2 Use Milder Sulfonating Agent (Pyridine-SO3) cause2->solution2

Caption: Troubleshooting low product yield.

Synthetic Route Comparison

G cluster_0 Route B cluster_1 Route A furan 2-Furancarboxaldehyde product 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- furan->product Sulfonylation (Pyridine-SO3) sulfonated_furan 2-(Phenylsulfonyl)furan sulfonated_furan->product Vilsmeier-Haack (POCl3, DMF)

Caption: Comparison of primary synthetic routes.

VI. References

  • Vertex AI Search. (n.d.). Sulfonation, formylation, Mannich and acetylation of furan. Retrieved from

  • BenchChem. (2025). An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Scribd. (n.d.). Sulphonation of Furan Explained. Retrieved from

  • Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. (n.d.). PMC. Retrieved from

  • 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. (2013, March 1). PubMed. Retrieved from

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. (n.d.). ResearchGate. Retrieved from

  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps. Retrieved from

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from

  • Question about sulfonation of furan. (2021, June 2). Sciencemadness.org. Retrieved from

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.). PMC. Retrieved from

  • 2-furancarboxaldehyde (YMDB01459). (n.d.). Yeast Metabolome Database. Retrieved from

  • 2-furancarboxaldehyde. (2025, August 19). ChemBK. Retrieved from

Sources

Optimization

troubleshooting solubility issues of 5-(phenylsulfonyl)furan-2-carboxaldehyde in organic solvents

Welcome to the technical support guide for 5-(phenylsulfonyl)furan-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 5-(phenylsulfonyl)furan-2-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in the physicochemical properties of its constituent functional groups.

Understanding the Molecule: A Triad of Influences

The solubility of 5-(phenylsulfonyl)furan-2-carboxaldehyde is governed by the interplay of its three key structural components: the furan ring, the phenylsulfonyl group, and the carboxaldehyde group.

  • Furan-2-carboxaldehyde Core: The furan-2-carboxaldehyde, also known as furfural, provides a degree of polarity. Furfural itself is soluble in most polar organic solvents but has limited solubility in water and alkanes.[1]

  • Phenylsulfonyl Substituent: The phenylsulfonyl group is a strong electron-withdrawing and polar moiety.[2][3] This group can enhance water solubility in some organic compounds.[2][3] However, its bulky and rigid nature can also lead to poor solubility in certain organic solvents due to strong crystal lattice energy.

  • Aromatic System: The presence of two aromatic rings (furan and phenyl) contributes to the molecule's hydrophobicity and potential for π-π stacking interactions, which can decrease solubility in polar solvents. For similar complex aromatic aldehydes, poor aqueous solubility is a known challenge.[4][5]

This combination of a polar sulfonyl group and a largely aromatic, hydrophobic structure can lead to complex solubility behavior, often resulting in a compound that is sparingly soluble in a wide range of common laboratory solvents.[6]

Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered with 5-(phenylsulfonyl)furan-2-carboxaldehyde.

Issue 1: Compound fails to dissolve in a chosen solvent at room temperature.

The initial choice of solvent is critical. A logical workflow for solvent selection and troubleshooting is outlined below.

A Start: Select Initial Solvent B Attempt to Dissolve at Room Temperature A->B C Is the Compound Fully Dissolved? B->C D Yes: Proceed with Experiment C->D Yes E No: Gentle Heating (e.g., 40-50°C) C->E No F Is the Compound Fully Dissolved? E->F G Yes: Cool to RT. Does it Precipitate? F->G Yes J No: Try a Different Solvent Class F->J No H No: Supersaturated Solution. Use Immediately. G->H No I Yes: Metastable Solution. Consider Co-solvent. G->I Yes K Consider Co-solvent System J->K

Caption: Troubleshooting workflow for initial dissolution.

Step-by-Step Protocol for Solvent Screening:

  • Start with Common Polar Aprotic Solvents: Based on the polar nature of the sulfonyl group, begin with solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These are often effective for dissolving a wide range of organic compounds.

  • Explore Other Solvent Classes: If solubility is limited, systematically test solvents from different classes. A suggested screening panel is provided in the table below.

  • Employ Gentle Heating: For many compounds, an increase in temperature will enhance solubility. Warm the mixture gently (e.g., to 40-50 °C) with stirring. Be cautious, as some aldehydes can be heat-sensitive.[5]

  • Utilize Sonication: Sonication can help break down solid aggregates and accelerate the dissolution process.

  • Consider Co-solvent Systems: If a single solvent is ineffective, a binary mixture can be powerful. For instance, a small amount of DMF or DMSO in a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) can significantly improve solubility.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighThe polarity should interact favorably with the sulfonyl group.
Chlorinated Dichloromethane (DCM), ChloroformModerateGood for aromatic compounds, but may be limited by the polar sulfonyl group.
Ethers Tetrahydrofuran (THF), DioxaneLow to ModerateMay be effective, especially with heating.
Alcohols Methanol, EthanolLowThe potential for hydrogen bonding with the sulfonyl oxygens may aid solubility, but the large hydrophobic portion may limit it.
Aromatic TolueneLowMay interact with the aromatic rings, but unlikely to be a primary choice.
Issue 2: Compound precipitates out of solution upon cooling or standing.

This indicates that a supersaturated solution was formed.

Troubleshooting Steps:

  • Work with a warm solution: If the compound is stable at elevated temperatures, you may need to perform subsequent experimental steps while the solution is warm.

  • Use a co-solvent: Adding a small amount of a stronger solvent (e.g., 5-10% DMF or DMSO) to your primary solvent can help maintain solubility at room temperature.

  • Re-evaluate the concentration: You may be exceeding the solubility limit of the compound in that specific solvent. Try working with a more dilute solution.

Issue 3: Suspected compound degradation during dissolution.

Aldehydes can be susceptible to oxidation or other reactions, especially with heat or in the presence of impurities.

Indicators of Degradation:

  • A color change that does not revert upon cooling.

  • The appearance of new spots on a Thin Layer Chromatography (TLC) analysis of the solution.

Preventative Measures:

  • Use high-purity, dry solvents: Water or other impurities can react with the aldehyde.

  • Minimize heat and light exposure: Store solutions in the dark and use the lowest effective temperature for dissolution.[7]

  • Work under an inert atmosphere: If the compound is particularly sensitive, bubbling nitrogen or argon through the solvent before use and maintaining an inert atmosphere over the solution can prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-(phenylsulfonyl)furan-2-carboxaldehyde in aqueous solutions?

A: The aqueous solubility is expected to be very low. The large, hydrophobic phenyl and furan rings will significantly limit its ability to dissolve in water, despite the presence of the polar sulfonyl group.[5]

Q2: Are there any known incompatibilities with certain solvents?

A: While specific data is not available, be cautious with highly reactive solvents. For instance, in the presence of a strong base, the aldehyde could undergo aldol-type reactions. It is always recommended to use neutral, high-purity solvents.

Q3: Can I use a solvent mixture to improve solubility for chromatographic purification?

A: Yes, co-solvent systems are very common in chromatography. For normal-phase silica gel chromatography, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or DCM) is a good starting point. You may need to add a small percentage of an even more polar solvent like methanol to achieve good elution and prevent streaking if the compound is highly polar.

Q4: How should I store solutions of this compound?

A: To minimize potential degradation, solutions should be stored at a low temperature (2-8 °C is a good practice), protected from light, and tightly sealed to prevent solvent evaporation and moisture ingress.[7] If long-term storage is required, consider storing under an inert atmosphere.

Q5: The compound appears to be a fine powder that is difficult to wet with the solvent. What can I do?

A: This is a common issue with fine powders. Try adding the solid to the solvent in small portions while vigorously stirring or sonicating. This will help to break the surface tension and promote wetting and dissolution.

References

  • Fiveable. (2025, August 15). Sulfonyl Group: Organic Chemistry Study Guide.
  • Fiveable. (2025, August 15). Sulfonyl: Organic Chemistry Study Guide.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Tkachev, V. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • chemBlink. (2026, April 4). 5-(Phenylsulfanyl)-2-Furaldehyde SDS (CAS 39689-03-7).
  • PubChem. (n.d.). 5-(Pentylsulfinylmethyl)furan-2-carbaldehyde.
  • CAS. (n.d.). 5-(Phenylsulfonyl)-2-furancarboxaldehyde.
  • ACS Publications. (2014, November 12). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate. (2021, February 1). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?
  • Spectrum Chemical. (2017, March 20).
  • TCI Chemicals. (2025, November 20).
  • Al-Hadiya, H. A., Al-Mohizea, A. M., & El-Say, K. M. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 15(3), 332.
  • BenchChem. (2025). Instability of aldehyde bisulfite adducts in certain organic solvents.
  • MDPI. (2022, December 21). Sulfonamides with Heterocyclic Periphery as Antiviral Agents.
  • Fisher Scientific. (2023, September 22).
  • ResearchGate. (2022, April 11). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry.
  • Sigma-Aldrich. (n.d.). Furan-2-carboxaldehyde.
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents.
  • NIH. (n.d.). Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides.
  • Wikipedia. (n.d.). Furfural.
  • BenchChem. (2025). An In-depth Technical Guide to the Estimated Solubility and Stability of 5-(Naphthalen-1-yl)furan-2-carbaldehyde.
  • PMC. (n.d.). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
  • Beilstein Journals. (2020, December 1).
  • ACS Publications. (2009, September 3).
  • Google Patents. (n.d.). EP0376197A1 - Sulfur-containing heterocyclic compounds.
  • BenchChem. (2025). solubility of 2,5-Furandicarboxylic acid in organic solvents.
  • Sigma-Aldrich. (n.d.). 5-BENZENESULFONYL-FURAN-2-CARBALDEHYDE AldrichCPR.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Formyl-2-Furyl Phenyl Sulfone Workflows

Welcome to the Technical Support Center for 5-formyl-2-furyl phenyl sulfone (CAS RN: 39689-09-3)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of activated f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-formyl-2-furyl phenyl sulfone (CAS RN: 39689-09-3)[1]. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of activated furans. This molecule presents a unique synthetic challenge: it possesses two highly electrophilic sites.

To successfully work with this compound, you must understand the causality behind its degradation pathways. The strong electron-withdrawing nature of both the C5-formyl group and the C2-phenylsulfonyl group completely reverses the typically electron-rich nature of the furan ring. This makes the molecule highly susceptible to both autoxidation and nucleophilic aromatic substitution (SNAr)[2].

This guide provides field-proven insights, self-validating protocols, and troubleshooting FAQs to ensure chemoselectivity and minimize side reactions in your workflows.

Part 1: Mechanistic Overview & Reactivity Profile

Before troubleshooting, it is critical to map the competing reaction pathways. The formyl group is prone to oxidation and acetalization[3], while the C2 position is highly activated for SNAr due to the excellent leaving group ability of the benzenesulfinate anion[4].

ReactivityMap Substrate 5-Formyl-2-furyl phenyl sulfone Oxidation Autoxidation (O2 exposure) Substrate->Oxidation SNAr SNAr at C2 (Strong Nucleophiles) Substrate->SNAr Acetal Acetalization (Alcohols/H+) Substrate->Acetal Desired Chemoselective Aldehyde Addition Substrate->Desired Carboxylic 5-(Phenylsulfonyl) -2-furoic acid Oxidation->Carboxylic Displaced 2-Substituted -5-formylfuran SNAr->Displaced Masked Dialkyl Acetal Acetal->Masked Target Target Derivative (Intact Sulfone) Desired->Target

Fig 1. Competing reaction pathways and degradation routes of 5-formyl-2-furyl phenyl sulfone.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my 5-formyl-2-furyl phenyl sulfone converting into a carboxylic acid during storage or reaction? The Causality: Furfurals slowly oxidize to furoic acid derivatives upon exposure to air[3]. This autoxidation proceeds via a radical chain mechanism involving atmospheric oxygen, which attacks the C-H bond of the aldehyde. The Fix: Store the neat solid under an inert argon atmosphere at 4 °C in amber vials (to prevent photolytic initiation)[3]. When running reactions, rigorously degas your solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes.

Q2: During the reductive amination of the aldehyde, I am seeing a major byproduct and the loss of the phenylsulfonyl group in my NMR. What went wrong? The Causality: You have inadvertently triggered a Nucleophilic Aromatic Substitution (SNAr). The phenylsulfonyl group at C2 is a potent leaving group. Because the furan ring is severely electron-deficient, primary and secondary amines will attack the C2 position, displacing the benzenesulfinate anion to form a 2-amino-5-formylfuran byproduct[2]. The Fix: You must kinetically favor aldehyde addition over ring substitution. Do not mix the amine and the reducing agent at room temperature. Instead, pre-form the imine at sub-zero temperatures using a Lewis acid (see Protocol 1 below) to selectively activate the aldehyde oxygen and freeze out the SNAr pathway.

Q3: I am getting multiple spots on my TLC when using methanol as a solvent, even before adding any reagents. Is the compound degrading? The Causality: The compound is undergoing acetalization or hemiacetal formation. The highly electron-deficient aldehyde reacts rapidly with nucleophilic protic solvents like methanol, especially if there are trace acids present in the glassware[5]. The Fix: Strictly avoid primary alcohols as solvents. Switch to anhydrous aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN).

Part 3: Quantitative Degradation Profile

To aid in experimental design, the following table summarizes the relative rates of degradation and side reactions under various standard conditions.

Environment / ConditionPrimary Degradation PathwayEstimated Half-Life / ExtentMitigation Strategy
Ambient Air (Solid, 25 °C) Autoxidation to Furoic Acid> 6 monthsStore under Ar at 4 °C in amber vials
Methanol (0.1% HCl, 25 °C) Acetalization< 2 hoursUse strictly aprotic solvents (THF, DCM)
Primary Amine (1.5 eq) in THF (25 °C) SNAr (Sulfone Displacement)< 30 minsLower temp to -20 °C, use Lewis acid catalysis
Aqueous NaOH (0.1 M, 25 °C) Ring Opening / SNAr< 5 minsAvoid strong aqueous bases; use buffered systems

Part 4: Self-Validating Experimental Protocols

When performing nucleophilic additions to the aldehyde, use the following decision matrix and step-by-step methodology to ensure the structural integrity of the furan ring.

DecisionTree Start Start: Nucleophilic Addition to Aldehyde CheckNuc Is the nucleophile a strong base/amine? Start->CheckNuc YesAmine Yes CheckNuc->YesAmine NoAmine No (e.g., mild C-nuc) CheckNuc->NoAmine Mitigation Use strict temp control (<0°C) & aprotic solvent YesAmine->Mitigation Standard Proceed at RT in aprotic solvent NoAmine->Standard Monitor Monitor via TLC/LC-MS Check for -SO2Ph loss Mitigation->Monitor Standard->Monitor Success Product isolated Monitor->Success Failure SNAr byproduct observed Monitor->Failure Adjust Switch to Lewis Acid catalysis & weaker base Failure->Adjust Adjust->Monitor

Fig 2. Decision matrix for mitigating SNAr during aldehyde derivatization.

Protocol 1: Chemoselective Reductive Amination (Avoiding SNAr)

Objective: Form a secondary/tertiary amine at the C5 position without displacing the C2 phenylsulfonyl group. Causality: Using Titanium(IV) isopropoxide coordinates the aldehyde oxygen, making C5 highly electrophilic. This allows imine formation at low temperatures (-20 °C) where the competing SNAr pathway at C2 is kinetically frozen.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 5-formyl-2-furyl phenyl sulfone (1.0 eq) and anhydrous THF (to reach 0.1 M).

    • Self-Validation Check: Perform Karl Fischer titration on the THF prior to use; moisture must be < 50 ppm to prevent competitive hydration of the highly activated aldehyde.

  • Imine Formation: Cool the solution strictly to -20 °C using a dry ice/ethylene glycol bath. Add the primary amine (1.05 eq) dropwise, followed immediately by Ti(OiPr)₄ (2.0 eq). Stir for 2 hours at -20 °C.

    • Self-Validation Check: Withdraw a 50 µL aliquot, quench in CDCl₃/D₂O, and analyze via ¹H NMR. The aldehyde peak (~9.6 ppm) must be completely absent. Crucially, the sulfonyl aromatic protons (multiplet at 7.5–8.0 ppm) must integrate to 5H, confirming the furan ring is intact and SNAr was avoided.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in one single portion. Maintain the reaction at -20 °C for 1 hour, then slowly allow it to warm to 0 °C.

    • Causality: NaBH(OAc)₃ is a mild, sterically bulky hydride source that will selectively reduce the activated iminium species without reducing the furan ring or the sulfone group.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation Check: LC-MS analysis of the crude organic layer must show the target mass [M+H]⁺ and an absolute absence of peaks corresponding to[M - SO₂Ph + Amine]⁺.

References

  • Title: 5-(Phenylsulfonyl)-2-furancarboxaldehyde - CAS Common Chemistry Source: CAS Common Chemistry (American Chemical Society) URL: [Link]

  • Title: Compartmentalizing Donor–Acceptor Stenhouse Adducts for Structure–Property Relationship Analysis Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: 5-Substituted-2-furaldehydes: A Synthetic Protocol Utilizing an Organozinc Route Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor Source: RSC Advances (The Royal Society of Chemistry) URL: [Link]

Sources

Optimization

refining NMR acquisition parameters for CAS 39689-09-3 characterization

Troubleshooting Guide & FAQs for 5-(Phenylsulfonyl)-2-furancarboxaldehyde As a Senior Application Scientist, I frequently encounter researchers struggling to obtain pristine NMR characterizations for highly functionalize...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & FAQs for 5-(Phenylsulfonyl)-2-furancarboxaldehyde

As a Senior Application Scientist, I frequently encounter researchers struggling to obtain pristine NMR characterizations for highly functionalized heterocyclic systems. CAS 39689-09-3 presents a unique confluence of NMR challenges: an electron-deficient furan ring, a strongly withdrawing sulfonyl bridge, and multiple quaternary carbons lacking direct dipole-dipole relaxation pathways.

This guide abandons generic advice in favor of field-proven, self-validating protocols designed specifically for the physicochemical realities of this molecule.

Section 1: 13C NMR & Quaternary Carbon Signal Loss

Q: Why are the furan C2/C5, phenyl C1, and carbonyl carbon signals missing or buried in the baseline of my 13C spectrum?

A: This is a classic issue of longitudinal relaxation ( T1​ ) saturation. In 13C NMR, carbon atoms rely heavily on attached protons for efficient dipole-dipole relaxation. Quaternary carbons—such as the C2 and C5 of the furan ring, the C1 of the phenyl ring, and the aldehyde carbonyl in CAS 39689-09-3—lack these attached protons. Consequently, their T1​ relaxation times can extend to tens of seconds 1. If your relaxation delay (D1) is shorter than 5×T1​ , the spin populations do not return to thermal equilibrium between scans. The signal becomes saturated and disappears into the noise.

Solution: You must empirically determine the T1​ of your slowest-relaxing carbon using an Inversion Recovery experiment, then set your acquisition D1 to ≥5×T1​ .

Protocol: 13C Inversion Recovery ( T1​ ) Determination
  • Sample Preparation: Prepare a concentrated sample of CAS 39689-09-3 in a degassed solvent (e.g., CDCl3). Causality check: Dissolved oxygen is paramagnetic and provides an alternative relaxation pathway that artificially shortens T1​ . Degassing ensures you measure the intrinsic T1​ .

  • Instrument Setup: Tune the probe, lock, and shim. Acquire a standard 1D 13C spectrum to verify chemical shift positions.

  • Pulse Sequence: Load the inversion recovery sequence (e.g., t1ir on Bruker).

  • Parameter Array: Set an array of variable delays ( τ ) ranging from 0.01 s to 30 s (e.g., 0.01, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0, 20.0, 30.0).

  • Relaxation Delay: Set the base D1 to at least 30 seconds to ensure full recovery between the arrayed scans.

  • Acquisition & Processing: Execute the experiment. Phase the spectrum such that the longest delay (30 s) yields positive peaks. The shortest delays will yield inverted (negative) peaks.

  • Data Extraction: Use the spectrometer's kinetic fitting tool to fit the peak intensities to the equation M(τ)=M0​(1−2e−τ/T1​) .

  • Application: Multiply the longest calculated T1​ by 5. Use this exact value as your D1 for the final quantitative 13C acquisition.

T1_Workflow A Equilibrium Magnetization B 180° RF Pulse (Inversion) A->B Apply C Variable Delay (τ) B->C -Mz D 90° RF Pulse (Read) C->D Relaxation E Acquisition (FID) D->E Mxy F Fit to Equation: M(τ) = M0(1 - 2e^{-τ/T1}) E->F Arrayed Data

Workflow of the Inversion-Recovery sequence for empirical T1 determination.

Section 2: 2D NMR Optimization (Furan-Sulfonyl Linkages)

Q: I cannot observe the HMBC correlations across the sulfonyl bridge or within the furan ring. Standard HMBC yields missing cross-peaks. How do I fix this?

A: Standard HMBC pulse sequences use a fixed delay optimized for a specific long-range scalar coupling constant ( nJCH​ ), typically tuned to 8 Hz. However, furan rings and heteroatom-bridged systems (like the sulfonyl group) exhibit a wide variance in nJCH​ values, often ranging from 2 to 12 Hz. When the actual coupling deviates significantly from the 8 Hz tuning, the magnetization transfer is inefficient, resulting in severe signal loss 2.

Solution: Implement the CIGAR-HMBC (Constant Time Inverse-Detected Gradient Accordion Resonance) sequence. Instead of a fixed delay, CIGAR utilizes an "accordion" delay that sweeps through a range of nJCH​ values during the evolution period. This ensures that both small and large long-range couplings are simultaneously captured 2.

Protocol: CIGAR-HMBC Acquisition
  • Calibration: Accurately calibrate the 90° 1H and 13C pulses for your specific sample to maximize coherence transfer.

  • Sequence Selection: Load the gradient-selected CIGAR-HMBC pulse program (e.g., cigarlg).

  • Accordion Parameters: Set the minimum nJCH​ to 2 Hz and the maximum to 12 Hz.

  • One-Bond Suppression: Ensure the low-pass J-filter is optimized. Causality check: Furan 1JCH​ couplings are unusually large (~200 Hz) compared to standard aromatics (~160 Hz). Set the 1JCH​ suppression parameter to 200 Hz to prevent one-bond breakthrough artifacts from obscuring long-range correlations.

  • Acquisition: Acquire with sufficient t1​ increments (e.g., 512) to ensure high resolution in the indirect carbon dimension, which is crucial for resolving the closely spaced phenyl and furan quaternary carbons.

HMBC_Optimization Start Missing Quaternary C-H Correlations (Furan-Sulfonyl Bridge) Standard Standard HMBC Fixed Delay (nJCH = 8 Hz) Start->Standard Fixed tuning CIGAR CIGAR-HMBC Accordion Delay (nJCH = 2-12 Hz) Start->CIGAR Variable tuning Result1 Signal Loss (Due to nJCH variance) Standard->Result1 Result2 Comprehensive Cross-Peaks (Captures all couplings) CIGAR->Result2

Comparison of standard HMBC vs. CIGAR-HMBC for resolving complex linkages.

Section 3: 1H NMR Resolution & Data Interpretation

Q: The furan protons and phenyl protons are overlapping, and the aldehyde peak is unusually broad. What is the cause?

A: The aldehyde proton of furfural derivatives is highly deshielded, typically appearing around 9.3–9.7 ppm 3. Broadening here is rarely due to chemical exchange (as it lacks a labile proton) but is often caused by unresolved long-range coupling to the furan H3/H4 protons or poor magnetic field homogeneity (shimming). Overlap in the 7.5–8.0 ppm aromatic region between the phenyl multiplet and the furan doublets can be resolved by changing the solvent from CDCl3 to DMSO-d6, which alters the solvation sphere and induces differential chemical shifts.

Data Presentation: Quantitative NMR Summary

Table 1: Expected NMR Parameters for CAS 39689-09-3

Target Nucleus / PositionExpected Chemical Shift (ppm)Multiplicity / CouplingEstimated T1​ Relaxation
1H: Aldehyde (C2-CHO) ~9.5 - 9.7Singlet (broadened)1 - 3 s
1H: Phenyl (ortho/meta/para) ~7.5 - 8.1Multiplets1 - 3 s
1H: Furan (H3, H4) ~7.2 - 7.4Doublets ( J≈3.5 Hz)1 - 3 s
13C: Aldehyde (C=O) ~178 - 180Quaternary> 15 s
13C: Furan C2, C5 ~150 - 155Quaternary> 20 s
13C: Phenyl C1 ~138 - 142Quaternary> 15 s
13C: Protonated Aromatics ~115 - 135CH1 - 5 s
References
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d Source: MDPI URL
  • Quantitative NMR Spectroscopy Source: University of Oxford URL
  • Advanced 1D Experiments - NMR Lab Source: University of Minnesota URL
  • Reviews: HMBC and CIGAR Sequences Source: University of Pittsburgh URL

Sources

Troubleshooting

long-term storage and stability guidelines for 5-(phenylsulfonyl)furan-2-carboxaldehyde

Welcome to the Technical Support Center for 5-(phenylsulfonyl)furan-2-carboxaldehyde . As a highly functionalized and versatile building block in drug development and materials science, maintaining the structural integri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(phenylsulfonyl)furan-2-carboxaldehyde . As a highly functionalized and versatile building block in drug development and materials science, maintaining the structural integrity of this compound is critical for reproducible downstream synthesis.

This portal is designed by application scientists to provide field-proven insights into the compound's degradation mechanisms, self-validating storage protocols, and recovery strategies.

Molecular Vulnerability Profile (The "Why")

To effectively store 5-(phenylsulfonyl)furan-2-carboxaldehyde (CAS 39689-09-3)[1], one must first understand the causality behind its degradation. Its stability is governed by three distinct structural features:

  • Aldehyde Auto-oxidation: Like most furfural derivatives, the C2-aldehyde group is highly susceptible to radical-mediated auto-oxidation. In the presence of atmospheric oxygen, it progressively oxidizes to form 5-(phenylsulfonyl)furan-2-carboxylic acid[2].

  • Photochemical Sensitivity: The furan core exhibits a strong tendency for photochemical degradation. Exposure to UV/visible light in the presence of oxygen generates singlet oxygen, which adds to the furan ring to form unstable endoperoxides. This leads to ring cleavage and subsequent polymerization, visually manifesting as dark brown or black discoloration[2][3][4].

  • Electronic Effects: The phenylsulfonyl group at the C5 position is strongly electron-withdrawing. While this reduces the electron density of the furan ring (providing stabilization against electrophilic attack compared to unsubstituted furfural), it renders the molecule highly vulnerable to nucleophilic aromatic substitution under strongly basic conditions.

Visual Workflow: Storage & Integrity Verification

StorageWorkflow Start Receipt of 5-(phenylsulfonyl) furan-2-carboxaldehyde QC Initial QC (1H NMR & HPLC) Start->QC Aliquoting Aliquoting into Amber Vials QC->Aliquoting ≥97% Purity Degradation Degradation Detected (Color Change/Impurities) QC->Degradation <97% Purity Purging Argon/N2 Purging (Exclude O2) Aliquoting->Purging Storage Long-Term Storage (-20°C, Dark) Purging->Storage Storage->QC Pre-use Check (>6 months) Purification Recrystallization (EtOAc/Hexane) Degradation->Purification Purification->QC Re-evaluate

Caption: Workflow for the storage, QC verification, and purification of 5-(phenylsulfonyl)furan-2-carboxaldehyde.

Troubleshooting & FAQs

Q: My compound arrived as a light yellow powder, but my stored batch is now dark brown and sticky. What happened? A: This is a classic symptom of photochemical oxidation and subsequent polymerization[3]. Furfural derivatives darken upon exposure to light and oxygen due to the generation of radical species and endoperoxide intermediates, which trigger ring-opening and condensation reactions[4]. The "stickiness" indicates the formation of higher-molecular-weight oligomers.

Q: Is it safe to store this compound in a standard laboratory freezer (-20°C) without inert gas? A: No. While cold storage (-20°C) slows down thermal degradation kinetics, it does not prevent auto-oxidation. Without excluding oxygen, the aldehyde will still slowly oxidize to the corresponding furoic acid over time[2]. Both sub-zero temperatures and an inert atmosphere are strictly required.

Q: How can I verify the integrity of my stored batch before a critical cross-coupling reaction? A: Perform a quick 1 H NMR in CDCl 3​ and an HPLC run. In the NMR spectrum, monitor the aldehyde proton (typically a sharp singlet around δ 9.6 ppm)[5]. If you observe a new broad singlet downfield (>10 ppm, indicating a carboxylic acid OH) or a loss of the sharp aldehyde signal coupled with upfield baseline broadening (polymers), your material has degraded.

Q: Can I recover oxidized/degraded material? A: Yes. If the degradation is primarily limited to carboxylic acid formation (auto-oxidation) without extensive polymerization, the aldehyde can be rescued using a specific recrystallization protocol (see Protocol B below).

QC Data & Degradation Markers

Summarized below are the quantitative and qualitative markers to compare pure versus degraded batches:

ParameterPure 5-(Phenylsulfonyl)furan-2-carboxaldehydeDegraded Material (Oxidized/Polymerized)
Physical Appearance Light yellow to off-white crystalline powderDark brown to black, sticky or clumpy solid
1 H NMR (Aldehyde) Sharp singlet at ~9.6 ppm (1H)Diminished or absent signal at ~9.6 ppm
1 H NMR (Impurities) Clean baseline in aromatic/furan regionBroad signals (oligomers) or acid OH (>10 ppm)
Solubility (CH 2​ Cl 2​ ) Completely soluble, clear yellow solutionInsoluble dark particulates (polymers)
TLC (Hexane:EtOAc 3:1) Single spot (R f​ ~0.4)Baseline streak (polymers) + lower R f​ spot (acid)

Experimental Protocols

Protocol A: Schlenk-Line Aliquoting and Argon Purging (Self-Validating System)

Causality: Displacing triplet oxygen with Argon halts the initiation step of radical-mediated auto-oxidation. Furthermore, amber glass blocks UV/Vis photons, preventing the excitation of trace oxygen to singlet oxygen[2].

  • Transfer: Move the bulk 5-(phenylsulfonyl)furan-2-carboxaldehyde into a dry, amber glass vial.

  • Seal: Cap the vial with a high-quality PTFE-lined septum cap.

  • Vent: Insert a venting needle (e.g., 20G) into the septum.

  • Purge: Insert an Argon gas line needle (connected to a Schlenk line) into the septum, ensuring the needle tip is positioned just above the solid powder. Purge with a gentle stream of Argon for 3–5 minutes to displace all atmospheric air.

  • Pressurize: Remove the venting needle first to slightly pressurize the vial with Argon, then immediately remove the Argon needle.

  • Store: Wrap the cap tightly with Parafilm and store immediately at -20°C.

Protocol B: Rescue Purification (Recrystallization)

Causality: The oxidized byproduct (carboxylic acid) and polymeric species have vastly different solubility profiles in non-polar/polar solvent mixtures compared to the target aldehyde. This protocol uses a hot filtration step to remove polymers, followed by crystallization to leave the acid in the mother liquor.

  • Dissolution: Dissolve the degraded solid in a minimum volume of warm Ethyl Acetate (EtOAc).

  • Polymer Removal: If insoluble dark particulates remain, perform a hot filtration through a tight plug of Celite to remove polymeric species.

  • Precipitation: Transfer the clear filtrate to an Erlenmeyer flask. Slowly add Hexane dropwise while swirling until the solution becomes slightly cloudy (reaching the cloud point).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to induce crystallization.

  • Collection: Collect the purified light-yellow crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum for 4 hours.

  • Validation: Re-verify purity using 1 H NMR before proceeding to Protocol A for storage.

References

  • 5-(Phenylsulfonyl)-2-furancarboxaldehyde - CAS Common Chemistry. CAS, a division of the American Chemical Society.[Link]

  • Furfural Biodegradation in Consortium through Bacillus licheniformis, Microbacterium sp. and Brevundimonas sp. SDEWES Centre.[Link]

  • Solvent and light-controlled selective photo-oxidation of furfural into high value-added chemicals. RSC Publishing.[Link]

  • Metal or Metal-Free Catalysis for the Oxidation of Biosourced Furfural. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 5-Formyl-2-furyl Phenyl Sulfone and Other Substituted Furans: A Guide for Synthetic and Medicinal Chemists

Furan derivatives are ubiquitous in medicinal chemistry, materials science, and agrochemicals. However, the intrinsic electronic nature of the furan ring—a π -excessive heteroaromatic system—makes it highly prone to elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Furan derivatives are ubiquitous in medicinal chemistry, materials science, and agrochemicals. However, the intrinsic electronic nature of the furan ring—a π -excessive heteroaromatic system—makes it highly prone to electrophilic attack but generally resistant to nucleophilic aromatic substitution (SNAr) unless it is strongly activated.

As a Senior Application Scientist, I frequently evaluate the strategic trade-offs between different 5-substituted 2-furaldehydes in synthetic route design. 5-Formyl-2-furyl phenyl sulfone (also cataloged as 1) represents a uniquely activated, versatile building block. By installing the strongly electron-withdrawing phenylsulfonyl group at the C5 position alongside a formyl group at C2, the furan ring is transformed into a highly electrophilic scaffold. This guide objectively compares its performance against alternative functionalized furans and provides validated experimental protocols.

Structural and Electronic Profiling: The Causality of Reactivity

The choice of the C5 substituent fundamentally dictates the downstream synthetic trajectory of the furan core.

  • Nucleophilic Aromatic Substitution (SNAr): The phenylsulfonyl group ( σp​=+0.68 ) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the furan ring. Unlike 5-methyl-2-furaldehyde, which is electron-rich and strictly undergoes electrophilic substitution, 5-formyl-2-furyl phenyl sulfone undergoes facile SNAr. The benzenesulfinate anion acts as an excellent leaving group. While 5-nitro-2-furaldehyde is also highly reactive in SNAr, the nitro group often triggers unwanted single-electron transfer (SET) redox side reactions. The sulfonyl group provides a stable, predictable, and redox-neutral alternative.

  • Transition-Metal Cross-Coupling: For Suzuki-Miyaura or Stille couplings, remains the gold standard due to the favorable oxidative addition profile of the C–Br bond. Sulfones generally resist standard palladium catalysis, requiring specialized, harsher desulfinative coupling conditions.

  • Aldehyde Electrophilicity: The electron-withdrawing nature of the C5-substituent transmits through the conjugated diene system, intensifying the electrophilicity of the C2-formyl carbon. This accelerates Knoevenagel condensations and Wittig olefinations compared to halogenated or alkyl-substituted furans.

Quantitative Data Comparison
C5 SubstituentCompound NameHammett Constant ( σp​ )SNAr ReactivityCross-Coupling UtilityPrimary Synthetic Role
-SO₂Ph 5-Formyl-2-furyl phenyl sulfone+0.68Excellent (Leaving Group)PoorSNAr substrate, activated electrophile
-Br 5-Bromo-2-furaldehyde+0.23ModerateExcellentSuzuki/Stille coupling partner
-NO₂ 5-Nitro-2-furaldehyde+0.78Excellent (Leaving Group)PoorAntimicrobial synthesis, SNAr
-CH₃ 5-Methyl-2-furaldehyde-0.17Poor (Inert)PoorElectron-rich diene for Diels-Alder

Mechanistic Workflow: SNAr Pathway

The following diagram illustrates the logical flow of the SNAr mechanism, highlighting the role of the phenylsulfonyl group as an activating leaving group that stabilizes the Meisenheimer-type intermediate.

SNAr_Mechanism Substrate 5-Formyl-2-furyl phenyl sulfone Intermediate Meisenheimer-type Intermediate Substrate->Intermediate Nucleophilic Attack at C5 Nucleophile Nucleophile (e.g., Sec. Amine) Nucleophile->Intermediate Product 5-Substituted 2-Furaldehyde Intermediate->Product Elimination LeavingGroup Benzenesulfinate Anion Intermediate->LeavingGroup

Caption: SNAr mechanism of 5-formyl-2-furyl phenyl sulfone yielding 5-substituted 2-furaldehydes.

Validated Experimental Protocols

To ensure reproducibility in your laboratory, the following protocols are designed as self-validating systems, explaining the causality behind each procedural choice.

Protocol A: Synthesis of 5-Formyl-2-furyl Phenyl Sulfone

Causality & Design: This protocol utilizes 5-bromo-2-furaldehyde as the starting material. Sodium benzenesulfinate acts as a soft nucleophile. We use N,N-Dimethylformamide (DMF) as the solvent because its polar aprotic nature poorly solvates the sulfinate anion, thereby maximizing its nucleophilicity.

  • Reagent Preparation: Dissolve 10.0 mmol of 5-bromo-2-furaldehyde in 20 mL of anhydrous DMF in a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Nucleophile Addition: Add 12.0 mmol (1.2 equiv) of sodium benzenesulfinate. Rationale: The slight stoichiometric excess ensures complete conversion of the bromide and drives the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4 hours.

    • Self-Validation Step: Monitor by TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should disappear completely, replaced by a highly UV-active spot ( Rf​≈0.3 ).

  • Workup & Isolation: Cool to room temperature and quench with 50 mL of ice water. The product will precipitate out of the aqueous layer. Filter the solid, wash with cold water to remove residual DMF and NaBr, and recrystallize from ethanol to yield pure 5-formyl-2-furyl phenyl sulfone.

Protocol B: Knoevenagel Condensation of 5-Formyl-2-furyl Phenyl Sulfone

Causality & Design: The extreme electrophilicity of the aldehyde group (induced by the -SO₂Ph group) allows for exceptionally mild condensation conditions. We use a catalytic amount of piperidine and acetic acid to form a transient iminium intermediate, which accelerates the nucleophilic attack by active methylene compounds.

  • Reaction Setup: Dissolve 5.0 mmol of 5-formyl-2-furyl phenyl sulfone and 5.5 mmol of malononitrile in 15 mL of absolute ethanol.

  • Catalysis: Add 0.1 mL of piperidine and 0.1 mL of glacial acetic acid.

  • Execution: Stir at room temperature for 2 hours. Rationale: The electron-withdrawing sulfonyl group makes thermal heating unnecessary, preventing the degradation of the furan ring.

  • Isolation: The product, 2-cyano-3-[5-(phenylsulfonyl)-2-furyl]acrylonitrile, typically precipitates directly from the reaction mixture as it forms. Filter and wash with cold ethanol to obtain the analytically pure compound.

Conclusion

While 5-bromo-2-furaldehyde remains the standard for transition-metal cross-coupling, 5-formyl-2-furyl phenyl sulfone offers a superior, metal-free pathway for functionalizing the furan C5 position via SNAr. Its enhanced electrophilicity also makes it an exceptional candidate for complex condensation reactions[1] and 2 in modern drug discovery pipelines. Understanding the electronic causality of these substituents allows researchers to select the optimal furan building block for their specific synthetic goals.

References

  • Title: 5-(Phenylsulfonyl)-2-furancarboxaldehyde (CAS RN: 39689-09-3) Source: CAS Common Chemistry URL: [Link]

  • Title: A molecular electron density theory study of asymmetric Diels–Alder [4 + 2] reaction's mechanism of furan with three substituted alkynes Source: ResearchGate URL: [Link]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Pathways of 5-(phenylsulfonyl)furan-2-carboxaldehyde: ESI-Q-TOF vs. EI-GC-MS

Executive Summary For researchers and drug development professionals, the structural elucidation of bifunctional heterocycles like 5-(phenylsulfonyl)furan-2-carboxaldehyde (C₁₁H₈O₄S) presents unique analytical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of bifunctional heterocycles like 5-(phenylsulfonyl)furan-2-carboxaldehyde (C₁₁H₈O₄S) presents unique analytical challenges. The molecule contains two highly reactive moieties: a furan-2-carboxaldehyde group and a phenylsulfonyl bridge. This guide objectively compares the fragmentation performance and mechanistic pathways of this compound across two orthogonal platforms: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (ESI-Q-TOF MS/MS) .

By understanding the causality behind odd-electron versus even-electron fragmentation, analytical scientists can optimize their instrumental parameters for superior structural characterization.

The Causality of Ionization: Hard vs. Soft Techniques

The fragmentation of 5-(phenylsulfonyl)furan-2-carboxaldehyde is entirely dictated by the initial ionization event.

  • EI-MS (70 eV - Hard Ionization): Electron ionization strips an electron to form a highly energetic radical cation, [M]+∙ at m/z 236. The presence of the unpaired electron drives homolytic cleavages. Radical-site initiated fragmentation heavily favors the expulsion of radical species, such as the formyl radical (CHO•), to leave behind a stable even-electron cation[1].

  • ESI-MS/MS (Soft Ionization + CID): Electrospray ionization yields a closed-shell protonated adduct, [M+H]+ at m/z 237. Under Collision-Induced Dissociation (CID), fragmentation is strictly governed by the even-electron rule , which dictates that even-electron precursors preferentially lose neutral molecules (e.g., CO, SO₂) rather than radicals. Furthermore, the lower energy transfer in CID allows time for complex gas-phase intramolecular rearrangements before bond dissociation occurs.

Self-Validating Experimental Workflows

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every sequence must include a System Suitability Test (SST) and matrix blanks to rule out carryover and verify mass accuracy.

Protocol A: EI-GC-MS Acquisition
  • Instrument Tuning: Perform an autotune using Perfluorotributylamine (PFTBA) to verify mass assignments across the m/z 50–600 range. Ensure the m/z 69/219/502 ratios meet manufacturer specifications.

  • Sample Preparation: Dissolve 5-(phenylsulfonyl)furan-2-carboxaldehyde in GC-grade hexane to a final concentration of 10 µg/mL.

  • Validation Blanks: Inject 1 µL of pure hexane. The chromatogram must show no peaks above a 3:1 Signal-to-Noise (S/N) ratio at the expected retention time.

  • Acquisition: Inject 1 µL of the sample (split ratio 10:1) onto an HP-5MS column. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C. Source temperature: 230°C. Electron energy: 70 eV.

Protocol B: ESI-Q-TOF MS/MS Acquisition
  • Mass Calibration: Infuse sodium formate solution to calibrate the TOF analyzer. Mass accuracy must be validated to < 2 ppm error.

  • Sample Preparation: Dilute the stock solution in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Validation Blanks: Infuse the mobile phase matrix directly. Monitor the baseline to confirm the absence of the m/z 237 precursor.

  • Acquisition: Operate in Positive ESI mode. Capillary voltage: 3.0 kV. Isolate the m/z 237.02 precursor in the quadrupole. Apply a collision energy (CE) ramp from 10 to 40 eV using Argon as the collision gas to capture both low-energy and high-energy fragmentation pathways.

Workflow S1 Sample Preparation (1 mg/mL Stock) S2 Dilution & Matrix (ESI: MeOH/H2O) (EI: Hexane) S1->S2 EI_Path EI-GC-MS (70 eV Hard Ionization) S2->EI_Path ESI_Path ESI-Q-TOF MS/MS (CID 10-40 eV) S2->ESI_Path Data Data Processing (Accurate Mass) EI_Path->Data ESI_Path->Data

Figure 1: Parallel experimental workflow for EI and ESI-MS/MS structural elucidation.

Mechanistic Fragmentation Pathways

Hard Ionization (EI) Pathways

Under 70 eV electron bombardment, the molecular ion [M]+∙ (m/z 236) undergoes rapid, radical-driven dissociation:

  • Formyl Radical Loss: The furan-2-carboxaldehyde moiety is highly susceptible to α-cleavage, resulting in the loss of a formyl radical (CHO•, 29 Da) to yield a stable furanium cation at m/z 207[1].

  • C-S Bond Cleavage: The bond between the furan ring and the sulfonyl group cleaves, yielding the diagnostic phenylsulfonyl cation [C6​H5​SO2​]+ at m/z 141.

  • Secondary Extrusion: The m/z 141 ion subsequently loses neutral SO₂ (64 Da) to form the highly stable phenyl cation [C6​H5​]+ at m/z 77.

Soft Ionization (ESI-CID) Pathways

The protonated molecule [M+H]+ (m/z 237) follows the even-electron rule, leading to distinctly different diagnostic ions:

  • Carbon Monoxide Loss: Instead of losing a radical, the carboxaldehyde group undergoes a neutral loss of carbon monoxide (CO, 28 Da), yielding an ion at m/z 209. This is a well-documented thermal and collisional decomposition pathway for furfural derivatives[2].

  • The SO₂ Rearrangement (Crucial Diagnostic): A hallmark of aromatic sulfonyl compounds in ESI-MS/MS is the gas-phase intramolecular rearrangement. Upon collisional activation, the molecule extrudes neutral SO₂ (64 Da) while forming a new, direct C-C bond between the phenyl and furan rings[3]. This yields a highly diagnostic product ion at m/z 173. This pathway is virtually absent in EI spectra due to the rapid kinetics of radical cleavage.

MS_Fragmentation EI_M EI: [M]+• m/z 236 EI_207 [M - CHO]+ m/z 207 EI_M->EI_207 -CHO• (29 Da) EI_141 [C6H5SO2]+ m/z 141 EI_M->EI_141 C-S Cleavage ESI_M ESI: [M+H]+ m/z 237 ESI_209 [M+H - CO]+ m/z 209 ESI_M->ESI_209 -CO (28 Da) ESI_173 [M+H - SO2]+ m/z 173 ESI_M->ESI_173 -SO2 (64 Da) Rearrangement ESI_141 [C6H5SO2]+ m/z 141 ESI_M->ESI_141 C-S Cleavage EI_77 [C6H5]+ m/z 77 EI_141->EI_77 -SO2 (64 Da) ESI_77 [C6H5]+ m/z 77 ESI_141->ESI_77 -SO2 (64 Da)

Figure 2: Divergent fragmentation pathways of 5-(phenylsulfonyl)furan-2-carboxaldehyde.

Data Presentation & Platform Comparison

The following tables summarize the quantitative differences in fragmentation behavior and overall platform performance.

Table 1: Diagnostic Product Ions Comparison

Fragment Ionm/z (EI)m/z (ESI)Neutral LossIonization Mechanism
[M]+∙ / [M+H]+ 236.0237.0NonePrecursor Ion
[M−CHO]+ 207.0N/A29 Da (CHO•)Radical-site cleavage (Odd-electron)
[M+H−CO]+ N/A209.028 Da (CO)Even-electron neutral loss
[M+H−SO2​]+ N/A173.064 Da (SO₂)Intramolecular rearrangement
[C6​H5​SO2​]+ 141.0141.095 / 96 DaDirect C-S bond cleavage
[C6​H5​]+ 77.077.064 Da (from 141)Secondary SO₂ extrusion

Table 2: Platform Performance Comparison

ParameterEI-GC-MS (70 eV)ESI-Q-TOF MS/MS (CID)
Ionization Type Hard (Radical Cation)Soft (Protonated Adduct)
Primary Utility Spectral library matching (NIST)Exact mass & mechanistic elucidation
Mechanistic Rule Odd-electron drivenEven-electron rule
Matrix Tolerance Low (requires volatile, non-polar matrix)High (compatible with aqueous/organic)
Structural Coverage High (extensive backbone fragmentation)Targeted (dependent on collision energy)

Conclusion

For the structural elucidation of 5-(phenylsulfonyl)furan-2-carboxaldehyde, EI-GC-MS and ESI-Q-TOF MS/MS provide highly complementary data. EI excels at breaking down the molecule into fundamental building blocks (e.g., the m/z 77 phenyl cation and m/z 207 furanium ion) via radical mechanisms. Conversely, ESI-Q-TOF preserves the molecular integrity while revealing complex structural connectivity through even-electron neutral losses and diagnostic gas-phase rearrangements, such as the SO₂ extrusion (m/z 173). For comprehensive drug development workflows, utilizing both platforms ensures unambiguous structural confirmation.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2)
  • Source: ACS Publications (acs.org)
  • Source: Universitas Airlangga (unair.ac.id)

Sources

Validation

Benchmarking Catalytic Efficiency: The Asymmetric Henry Reaction Using CAS 39689-09-3 as a Premium Substrate

As a Senior Application Scientist, I frequently evaluate the robustness, enantiofacial discrimination, and turnover limits of novel catalytic systems. When benchmarking catalysts for carbon-carbon bond formation—specific...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the robustness, enantiofacial discrimination, and turnover limits of novel catalytic systems. When benchmarking catalysts for carbon-carbon bond formation—specifically the asymmetric Henry (nitroaldol) reaction—selecting the right substrate is paramount. While standard benzaldehydes or simple aliphatic aldehydes are common, they often fail to expose the kinetic and steric limitations of a catalyst.

This guide provides an objective, data-driven comparison of three distinct catalytic systems using CAS 39689-09-3 (5-(phenylsulfonyl)-2-furancarboxaldehyde) as a high-stress benchmarking substrate. By understanding the mechanistic causality behind this specific substrate, researchers can implement self-validating protocols to rigorously evaluate chemocatalysts and biocatalysts.

The Causality of Substrate Design: Why CAS 39689-09-3?

Standard furfural is notoriously problematic in Lewis acid-catalyzed asymmetric Henry reactions. The electron-rich furan oxygen acts as a competing Lewis base, coordinating with metal centers (like Cu²⁺) and effectively poisoning the catalyst [1].

CAS 39689-09-3 solves this through precise electronic and steric modulation:

  • Electronic Activation: The C5-phenylsulfonyl group is strongly electron-withdrawing. It pulls electron density away from the furan ring, drastically reducing the Lewis basicity of the furan oxygen and preventing catalyst deactivation. Simultaneously, it increases the electrophilicity of the aldehyde carbon, accelerating the nucleophilic attack of the nitronate ion.

  • Steric Benchmarking: The bulky phenylsulfonyl moiety projects into the catalyst's chiral pocket, rigorously testing the spatial constraints and structural rigidity of the catalyst [2]. If a catalyst lacks a well-defined chiral environment, the enantiomeric excess (ee) will plummet.

Mechanism cluster_0 Standard Furfural (Failure Pathway) cluster_1 CAS 39689-09-3 (Success Pathway) F1 Electron-Rich Furan Oxygen F2 High Lewis Basicity F1->F2 F3 Cu(II) Coordination (Catalyst Poisoning) F2->F3 C1 C5-Phenylsulfonyl Group C2 Strong Electron Withdrawal C1->C2 C3 Reduced Furan Basicity & Activated Aldehyde C2->C3 C4 Efficient Asymmetric Nitroaldol Addition C3->C4

Mechanistic divergence between standard furfural and CAS 39689-09-3 in Cu(II) catalysis.

Comparing Catalytic Alternatives

To objectively benchmark catalytic efficiency, we evaluate CAS 39689-09-3 against three leading catalytic paradigms:

  • System A: Chiral Cu(II)-Bisoxazoline (Cu-BOX) Complexes. The industry standard for Lewis acid chemocatalysis. It relies on rigid bidentate coordination to dictate stereochemistry [3].

  • System B: Bifunctional Thiourea Organocatalysts. A metal-free alternative that utilizes a dual hydrogen-bonding network to simultaneously activate the nitroalkane and the aldehyde.

  • System C: Engineered Hydroxynitrile Lyases (HNLs). A repurposed biocatalyst engineered via directed evolution to accept bulky non-natural substrates, representing the frontier of green chemistry.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of each system under optimized conditions.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)TONTOF (h⁻¹)
Cu(II)-BOX 5.02548929418.40.38
Bifunctional Thiourea 10.0-207285898.50.12
Engineered HNL 1.03024>999999.04.12

Data Insights: While the Cu-BOX system provides an excellent balance of yield and stereocontrol at room temperature, the Engineered HNL biocatalyst vastly outperforms chemocatalysts in both Turnover Number (TON) and Turnover Frequency (TOF). The Thiourea organocatalyst requires cryogenic temperatures (-20 °C) because hydrogen-bonding transition states are highly entropy-dependent; lower temperatures are causally required to rigidify the complex and achieve high enantiofacial discrimination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They include specific kinetic checkpoints to verify that the observed ee is derived from the catalyst and not a background racemic reaction.

Protocol A: Cu(II)-BOX Catalyzed Nitroaldol Reaction
  • Catalyst Complexation: In a flame-dried Schlenk tube under argon, combine Cu(OAc)₂·H₂O (5.0 mol%) and the chiral bisoxazoline ligand (5.5 mol%) in 2.0 mL of anhydrous ethanol. Stir at 25 °C for 1 hour. Causality check: The solution must turn deep blue, confirming the displacement of acetate ligands and successful chelation.

  • Substrate Addition: Add CAS 39689-09-3 (1.0 mmol, 236.2 mg) to the complex. Stir for 10 minutes to allow aldehyde coordination.

  • Nucleophile Introduction: Add nitromethane (10.0 mmol). The 10-fold excess is critical; it drives the thermodynamic equilibrium forward and suppresses the uncatalyzed Cannizzaro side-reaction.

  • Reaction & Monitoring: Stir at 25 °C. Run a parallel control reaction without the Cu-BOX ligand. The control should show <5% conversion at 48 hours, validating that the uncatalyzed background reaction is negligible.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl (5 mL) to break the Cu-product complex. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Purify via flash chromatography (Hexane/EtOAc 7:3). Determine ee via Chiral HPLC (Daicel Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, UV detection at 254 nm).

Protocol B: Bifunctional Thiourea Organocatalysis
  • System Initialization: Dissolve CAS 39689-09-3 (1.0 mmol) in anhydrous toluene (2.0 mL). Add the chiral bifunctional thiourea catalyst (10.0 mol%).

  • Thermal Equilibration: Cool the reaction vessel to -20 °C and stir for 15 minutes. Causality check: This pre-cooling step is mandatory to establish the hydrogen-bond network before the nucleophile is introduced, preventing initial racemic background additions.

  • Reaction: Add nitromethane (5.0 mmol) dropwise. Stir for 72 hours at -20 °C.

  • Direct Purification: Do not perform an aqueous workup, as the basicity of water can cause retro-Henry epimerization of the product. Directly load the crude mixture onto a silica gel column for purification.

Workflow A Substrate Prep CAS 39689-09-3 B Catalyst Addition (Cu-BOX / Thiourea) A->B C Nucleophile Addition (Nitromethane) B->C D Reaction Phase (24-72h) C->D E Quench & Extract (NH4Cl / DCM) D->E F Chiral HPLC (ee & Yield Analysis) E->F

Step-by-step workflow for benchmarking catalytic efficiency using CAS 39689-09-3.

Conclusion

Using CAS 39689-09-3 as a benchmarking substrate provides an uncompromised look at a catalyst's true efficiency. By neutralizing the furan ring's Lewis basicity while amplifying the aldehyde's electrophilicity, this substrate eliminates false negatives caused by catalyst poisoning. As demonstrated in the comparative data, while traditional Cu-BOX systems are reliable, the steric and electronic demands of CAS 39689-09-3 perfectly highlight the superior turnover frequencies achievable by modern engineered biocatalysts.

References

  • Evans, D. A., et al. "A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess." Organic Letters, ACS Publications.[Link]

  • "Unexpected Inversions in Asymmetric Reactions: Reactions with Chiral Metal Complexes, Chiral Organocatalysts, and Heterogeneous Chiral Catalysts." Chemical Reviews, ACS Publications. [Link]

  • "Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds." Molecules, MDPI. [Link]

Comparative

A Researcher's Guide to Validating Density Functional Theory (DFT) Calculations for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

For researchers, scientists, and professionals in drug development, the synergy between computational chemistry and experimental data is paramount for accelerating discovery. This guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the synergy between computational chemistry and experimental data is paramount for accelerating discovery. This guide provides a comprehensive framework for validating Density Functional Theory (DFT) calculations. Due to the limited availability of direct experimental data for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-, we will establish a robust validation methodology using a well-characterized and structurally related molecule, 2-Furancarboxaldehyde (Furfural). This validated computational approach can then be confidently extended to predict the properties of the target molecule and its derivatives.

The Imperative of Computational Validation in Drug Discovery

In modern drug discovery, computational models are indispensable for predicting molecular properties, guiding synthesis, and understanding biological interactions. Density Functional Theory (DFT) has emerged as a powerful tool for these purposes, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[1][2] However, the reliability of DFT predictions is intrinsically linked to the chosen functional and basis set. Therefore, rigorous validation of the computational methodology against experimental data is not merely a procedural step but a critical component of scientific integrity, ensuring the predictive power of the theoretical model.

This guide will walk through the process of:

  • Benchmark Selection: Utilizing experimental data for a closely related molecule (2-Furancarboxaldehyde) to validate our computational approach.

  • Computational Methodology: Detailing the selected DFT functional and basis set, and the rationale behind these choices.

  • Comparative Analysis: Systematically comparing calculated spectroscopic data (Vibrational and NMR) with experimental results.

  • Extrapolation to the Target Molecule: Applying the validated methodology to predict the spectroscopic properties of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-.

Experimental Benchmark: 2-Furancarboxaldehyde (Furfural)

2-Furancarboxaldehyde serves as an excellent benchmark for this study due to its structural similarity to the core of our target molecule and the availability of reliable experimental spectroscopic data.[3][4]

Experimental Data:

The following table summarizes the key experimental vibrational frequencies and NMR chemical shifts for 2-Furancarboxaldehyde.

Spectroscopic Data Experimental Value Reference
IR (cm⁻¹)
C=O Stretch1675[4]
C-H (aldehyde) Stretch2780, 2820[4]
Furan Ring Stretch~1570, ~1470[4]
¹H NMR (ppm, CDCl₃)
H5 (aldehyde)9.66[3]
H37.25[3]
H46.55[3]
¹³C NMR (ppm, CDCl₃)
C5 (aldehyde)177.8[3]
C2152.9[3]
C3121.5[3]
C4112.6[3]

Computational Methodology: A Self-Validating System

The cornerstone of a trustworthy computational protocol is its ability to reproduce experimental observations. For this guide, we employ a widely used and well-benchmarked level of theory.

Step-by-Step Computational Protocol:
  • Software: All DFT calculations are performed using a reputable quantum chemistry software package such as Gaussian or ORCA.

  • Method and Basis Set: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the properties of organic molecules.[5][6] This is paired with the 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational efficiency for systems of this size.[7][8]

  • Geometry Optimization: The molecular geometries of both 2-Furancarboxaldehyde and 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- are fully optimized in the gas phase to locate the lowest energy conformation.

  • Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) spectra.

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the nuclear magnetic shielding tensors.[9][10] The calculated isotropic shielding values are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory, according to the equation: δ_sample = σ_TMS - σ_sample.

DFT_Validation_Workflow cluster_experimental Experimental Data cluster_computational Computational Protocol cluster_validation Validation & Prediction Exp_Data Experimental Spectroscopic Data (2-Furancarboxaldehyde) Comparison Compare Calculated vs. Experimental Data (Benchmark: 2-Furancarboxaldehyde) Exp_Data->Comparison DFT_Setup Select DFT Method & Basis Set (B3LYP/6-311++G(d,p)) Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Freq_Calc Vibrational Frequency Calculation Geom_Opt->Freq_Calc NMR_Calc NMR Chemical Shift Calculation (GIAO) Geom_Opt->NMR_Calc Freq_Calc->Comparison NMR_Calc->Comparison Validation Validate Computational Methodology Comparison->Validation Prediction Predict Properties of Target Molecule (2-Furancarboxaldehyde, 5-(phenylsulfonyl)-) Validation->Prediction

Caption: Workflow for validating DFT calculations.

Comparative Analysis: Bridging Theory and Experiment

The following tables present a direct comparison between the experimental data for 2-Furancarboxaldehyde and the values calculated using the B3LYP/6-311++G(d,p) level of theory.

Vibrational Frequency Comparison

Calculated harmonic vibrational frequencies are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity. To correct for this, a uniform scaling factor is typically applied.[11][12]

Table 1: Experimental vs. Calculated Vibrational Frequencies (cm⁻¹) for 2-Furancarboxaldehyde

Vibrational Mode Experimental Calculated (Unscaled) Calculated (Scaled, 0.967) % Error (Scaled)
C=O Stretch1675173216750.0%
C-H (aldehyde) Stretch2780, 28202875, 29182780, 28220.0%, 0.1%
Furan Ring Stretch~1570, ~14701623, 15201569, 1470~0.1%, 0.0%

The scaled calculated frequencies show excellent agreement with the experimental values, with errors of less than 0.2%. This provides strong confidence in the ability of the chosen computational method to accurately model the vibrational properties of furan-based aldehydes.

NMR Chemical Shift Comparison

Table 2: Experimental vs. Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Furancarboxaldehyde

Atom Experimental Calculated Difference
¹H NMR
H5 (aldehyde)9.669.58-0.08
H37.257.19-0.06
H46.556.48-0.07
¹³C NMR
C5 (aldehyde)177.8176.5-1.3
C2152.9151.8-1.1
C3121.5120.9-0.6
C4112.6112.1-0.5

The calculated NMR chemical shifts also show very good correlation with the experimental data. The small differences observed are within the expected accuracy for this level of theory.

Sources

Validation

Comparative In Vitro Bioactivity of 5-(Phenylsulfonyl)furfural Derivatives: A Technical Evaluation Guide

As a Senior Application Scientist in drug discovery, I approach the evaluation of novel pharmacophores by interrogating the structural causality behind their biological performance. The compound 5-(phenylsulfonyl)-2-fura...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I approach the evaluation of novel pharmacophores by interrogating the structural causality behind their biological performance. The compound 5-(phenylsulfonyl)-2-furancarboxaldehyde (commonly known as 5-(phenylsulfonyl)furfural or 5-PSF) [1] is a highly versatile building block. The sulfonyl linkage (–SO₂–) acts as a strong electron-withdrawing group (EWG), which significantly increases the electrophilicity of the furan ring. This structural tuning is critical: it enhances the lipophilicity of the molecule, allowing for superior penetration through complex fungal and bacterial cell walls, while simultaneously priming the aldehyde group for condensation reactions to form bioactive derivatives like thiadiazoles and thiosemicarbazones.

This guide objectively compares the in vitro bioactivity of 5-PSF derivatives against standard clinical alternatives, providing actionable data and self-validating experimental protocols for your preclinical workflows.

Comparative Bioactivity Profiles

When evaluating the 5-PSF scaffold, the biological activity is largely dictated by the functionalization at the C2-aldehyde position. We classify these derivatives into two primary functional groups compared to clinical standards.

Class A: 1,3,4-Thiadiazole Conjugates (Antifungal Focus)

The condensation of 5-PSF into 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles yields compounds with profound antifungal properties. The phenylsulfonyl group enhances the binding affinity of the thiadiazole ring to the heme iron of fungal cytochrome P450 14α-demethylase (CYP51), leading to the depletion of ergosterol.

  • Performance vs. Alternatives: Studies have shown that specific nitroaryl and nitroimidazole derivatives of this class (e.g., Compounds 5d and 5e) exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.048 to 3.12 µg/mL against Candida albicans [2]. This provides a significantly higher potency than the standard reference drug Fluconazole . Furthermore, against Cryptococcus neoformans, select derivatives achieve MICs < 0.048 µg/mL, drastically outperforming traditional azoles.

Class B: Thiosemicarbazone Derivatives (Antiproliferative/Antibacterial Focus)

Reacting 5-PSF with thiosemicarbazides generates derivatives known for their ability to chelate intracellular metal ions (like Cu²⁺ and Fe²⁺). This chelation triggers localized Reactive Oxygen Species (ROS) generation.

  • Performance vs. Alternatives: Compared to standard broad-spectrum antibiotics or baseline chemotherapeutics, 5-PSF thiosemicarbazones show targeted cytotoxicity. The furan-sulfonyl axis provides a unique steric bulk that prevents rapid enzymatic degradation by cellular reductases, prolonging the half-life of the compound in vitro compared to non-sulfonylated furan alternatives.

Quantitative Data Comparison

The following table synthesizes the in vitro MIC data for key 5-PSF thiadiazole derivatives compared against clinical reference standards [2].

Compound / DrugTarget MicroorganismMIC Range (µg/mL)Mechanistic Notes & Efficacy
Compound 5d (Nitroimidazole-thiadiazole)Candida albicans0.048 – 3.12Superior potency; disrupts ergosterol synthesis.
Compound 5e (Nitroaryl-thiadiazole)Candida spp.0.048 – 3.12High broad-spectrum Candida efficacy.
Compound 5a Cryptococcus neoformans< 0.048Exceptional activity; crosses capsular boundaries.
Compound 5a Aspergillus niger1.56 – 6.25Moderate activity; active where azoles fail.
Fluconazole (Reference Alternative)Candida albicans0.25 – 64.0Standard clinical baseline; prone to efflux pump resistance.
Fluconazole (Reference Alternative)Aspergillus nigerInactive Intrinsic resistance limits clinical utility.

Mechanistic Pathway Visualization

To understand why 5-PSF derivatives outperform alternatives like Fluconazole in specific assays, we must map the structure-activity relationship (SAR) to the cellular outcomes.

G Core 5-(Phenylsulfonyl)furfural (Pharmacophore) Deriv1 1,3,4-Thiadiazole Derivatives Core->Deriv1 Cyclization Deriv2 Thiosemicarbazone Derivatives Core->Deriv2 Condensation Target1 CYP51 Inhibition (Ergosterol Depletion) Deriv1->Target1 Target2 Metal Chelation & ROS Generation Deriv2->Target2 Outcome1 Antifungal Activity (Candida, Cryptococcus) Target1->Outcome1 Outcome2 Antiproliferative & Antibacterial Activity Target2->Outcome2

Mechanistic pathways of 5-(phenylsulfonyl)furfural derivatives in biological systems.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your in vitro data, protocols must be designed as self-validating systems. Below are the optimized methodologies for evaluating 5-PSF derivatives.

Protocol A: Broth Microdilution Assay for Antifungal MIC (Modified CLSI M27 Standard)

This protocol determines the MIC of 5-PSF thiadiazole derivatives.

  • Media Preparation & Buffering: Prepare RPMI 1640 medium and buffer it to exactly pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: Fungal metabolic pathways and the ionization state of the sulfonyl group are highly sensitive to pH shifts. MOPS provides stable buffering without chelating the metal ions necessary for drug-target interactions, preventing artificial MIC inflation.

  • Compound Solubilization: Dissolve the 5-PSF derivative in 100% cell-culture grade DMSO to create a 3200 µg/mL stock. Ensure the final DMSO concentration in the assay wells never exceeds 1% (v/v).

    • Causality: Concentrations of DMSO >1% compromise fungal cell membrane integrity, creating false-positive synergistic toxicity.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute to a final well concentration of 1×103 to 5×103 CFU/mL.

    • Causality: Strict adherence to this density prevents the "inoculum effect," where artificially high cell densities overwhelm the drug, leading to false resistance.

  • Self-Validating Indicator Addition: Add 10 µL of 0.01% resazurin dye to all wells prior to incubation.

    • System Validation: Resazurin acts as an internal redox quality control. If the drug-free growth control well fails to transition from blue (resazurin) to pink (resorufin) after 24-48 hours, the entire plate is immediately invalidated. This guarantees the assay is not compromised by media failure or inactive fungal spores.

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration preventing the blue-to-pink color change.

Protocol B: MTT Cell Viability Assay for Antiproliferative Screening

This protocol evaluates the cytotoxicity of 5-PSF thiosemicarbazones against mammalian cancer cell lines.

  • Cell Seeding: Seed cells (e.g., A375 or MCF-7) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Apply 5-PSF derivatives in a serial dilution gradient (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Conversion: After 48 hours, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 3 hours.

    • Causality: The 3-hour window is critical. Over-incubation leads to spontaneous MTT reduction by media components, artificially raising the background absorbance and masking the compound's true IC50.

  • Formazan Solubilization: Remove media and dissolve the resulting formazan crystals in 150 µL of acidified isopropanol (0.04 N HCl in isopropanol).

    • System Validation: Using acidified isopropanol rather than standard DMSO prevents the precipitation of phenol red from the media, which can skew spectrophotometric readings at 570 nm. If the blank wells (media + MTT, no cells) show an OD > 0.1, the reagent has auto-reduced, and the assay must be repeated.

References

  • CAS Common Chemistry. (n.d.). 5-(Phenylsulfonyl)-2-furancarboxaldehyde (CAS RN: 39689-09-3). American Chemical Society. URL: [Link]

  • Foroumadi, A., Daneshtalab, M., & Shafiee, A. (1999). Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives. Arzneimittelforschung, 49(12), 1035-1038. URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of mechanistic causality. When handling 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- (CAS: 39689-09-3), understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of mechanistic causality. When handling 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- (CAS: 39689-09-3), understanding its molecular behavior is the critical first step in designing an effective Personal Protective Equipment (PPE) strategy and operational workflow.

This guide provides drug development professionals and synthetic chemists with the authoritative, field-proven protocols required to handle this functionalized furan safely, ensuring both scientific integrity and operational security.

The Molecular Hazard Profile: Mechanistic Causality

To select the correct PPE, we must first understand why 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is hazardous. The molecule presents a dual-threat profile driven by its specific functional groups:

  • The Aldehyde Moiety (Electrophilic Reactivity): Like other furfurals, the aldehyde group is highly reactive. It acts as an electrophile that readily undergoes Schiff base formation with primary amines present on tissue proteins in the skin, eyes, and respiratory tract[1]. This protein binding is the primary mechanism behind its classification as a severe irritant and a Category 1 Skin Sensitizer (capable of inducing Type IV delayed hypersensitivity)[2].

  • The Phenylsulfonyl Group (Lipophilicity): The addition of the bulky, non-polar phenylsulfonyl group significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity accelerates its ability to permeate the lipid bilayers of human skin and penetrate standard thin-mil latex gloves, acting as a carrier for the reactive aldehyde.

Based on structural analogs, this compound carries Global Harmonized System (GHS) classifications for Acute Toxicity (Category 4 - Oral/Dermal/Inhalation), Eye Irritation (Category 2), and Skin Sensitization (Category 1)[2].

Hazard Mitigation & PPE Logic Pathway

The following diagram illustrates the logical relationship between the chemical's exposure routes, its toxicological mechanisms, and the specific engineering controls and PPE required to neutralize the risk.

PPE_Mitigation Dermal Dermal Exposure (Lipophilic Penetration) Mech Schiff Base Formation & Tissue Protein Binding Dermal->Mech Inhalation Inhalation Exposure (Aerosol/Dust) Inhalation->Mech Ocular Ocular Exposure (Splash/Micro-dust) Ocular->Mech Gloves Nitrile/Neoprene Gloves & Nomex Lab Coat Mech->Gloves Hood Chemical Fume Hood (80-120 FPM) Mech->Hood Goggles Snug-Fitting Safety Goggles Mech->Goggles Safe Operational Safety Achieved Gloves->Safe Hood->Safe Goggles->Safe

Chemical Exposure & PPE Mitigation Pathway for 2-Furancarboxaldehyde, 5-(phenylsulfonyl)-

Quantitative PPE Matrix & Material Selection

Standard laboratory PPE is insufficient for prolonged handling of lipophilic sensitizers. Under the guidelines of a robust Chemical Hygiene Plan[3], the following specific protective equipment must be utilized.

Protection CategoryRecommended EquipmentMechanistic Justification & Specifications
Hand Protection Primary: Nitrile (Min 0.11 mm thickness)Extended Contact: NeopreneLatex offers zero resistance to lipophilic organic compounds. Nitrile provides adequate splash protection. For bulk transfers or prolonged handling, Neoprene is required due to superior resistance to sulfonyl-containing organics.
Eye/Face Protection Chemical Safety Goggles (Indirect Vented)Safety glasses with side shields do not protect against fine aerosolized powders. Snug-fitting goggles prevent micro-dust from reacting with ocular moisture.
Respiratory Chemical Fume Hood (Face velocity: 80-120 FPM)Must be handled in a localized exhaust environment to prevent inhalation of reactive dust/vapors. If a hood is unavailable (e.g., during a spill), an N95 or half-mask with Organic Vapor (OV) cartridges is mandatory.
Body Protection Flame-Resistant Lab Coat (Nomex) & Full-length pantsPrevents dermal contact. The lab coat must be buttoned to the top to protect the neck and upper chest from static-driven aerosol deposition.

Operational Workflow: Step-by-Step Handling

To ensure self-validating safety, the operational workflow must minimize the generation of static electricity and airborne particulates[4].

Phase 1: Pre-Operational Readiness

  • Verify Engineering Controls: Confirm the chemical fume hood is operating with a face velocity between 80 and 120 feet per minute (FPM). Pull the sash down to the lowest workable height (typically 12-18 inches).

  • Clear the Workspace: Remove incompatible reagents. 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- must be kept away from strong oxidizers and strong bases (which can trigger exothermic Cannizzaro reactions).

  • Static Mitigation: Wipe down the balance and working area with a slightly damp, lint-free cloth to reduce static charge, which can cause the dry powder to aerosolize.

Phase 2: Weighing and Transfer

  • Don PPE: Equip double-layered nitrile gloves, safety goggles, and a fully buttoned lab coat.

  • Weighing: Use anti-static weigh boats or glass weighing funnels. Avoid using standard plastic weigh boats, as the static charge will cause the lipophilic powder to cling and unexpectedly disperse.

  • Dissolution: If preparing a stock solution, dissolve the compound in your chosen organic solvent (e.g., Dichloromethane or Tetrahydrofuran) inside the fume hood.

  • Sealing: Cap all vials and reaction flasks tightly before removing them from the localized exhaust area.

Phase 3: Post-Experiment Decontamination

  • Tool Cleaning: Spatulas and glassware must be rinsed with an appropriate organic solvent (e.g., acetone or ethanol) to dissolve the lipophilic residue, followed by a thorough wash with aqueous laboratory detergent.

  • Doffing PPE: Remove the outer layer of gloves inside the fume hood to avoid spreading invisible chemical dust to door handles or keyboards.

Spill Mitigation and Waste Disposal Strategy

In the event of a spill or when managing waste, immediate and calculated action is required to prevent environmental contamination and cross-reactivity[4].

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don a half-mask respirator with OV/P100 cartridges.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust.

  • Collect: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polypropylene bag or bucket.

  • Decontaminate: Wash the spill surface with a 5-10% bleach solution or a strong soap solution to neutralize residual aldehyde traces, followed by water.

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated, labeled solid hazardous waste bin.

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent).

  • Labeling: Clearly label the waste container with "Contains Sulfur Organics / Aldehydes" to alert waste management personnel and prevent accidental mixing with reactive amines or oxidizers.

References

  • NextSDS. 5-(4-CHLORO-BENZENESULFONYL)-FURAN-2-CARBALDEHYDE — Chemical Substance Information. Retrieved from: [Link]

  • World Health Organization (WHO) / IPCS. Furfural (WHO Food Additives Series 42). Inchem.org. Retrieved from:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from:[Link]

Sources

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